1-Ethyl-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRPSDCHZQNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341617 | |
| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400755-44-4 | |
| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400755-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-pyrazole-3-carboxylic acid | |
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Foundational & Exploratory
In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-Ethyl-1H-pyrazole-3-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a carboxylic acid group at the C3 position.
| Property | Value | Reference |
| CAS Number | 400755-44-4 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Purity | Typically ≥97% | [4] |
| MDL Number | MFCD02090832 | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related pyrazole derivatives, the expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching of the ethyl and pyrazole groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and logical synthetic approach can be derived from established methods for the synthesis of N-substituted pyrazole carboxylic acids. A common strategy involves the cyclization of a β-ketoester equivalent with an ethylhydrazine, followed by hydrolysis of the resulting ester.
A representative experimental workflow is outlined below.
General Experimental Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Detailed Methodologies:
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 1H-pyrazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
-
Stir the mixture at room temperature to ensure deprotonation of the pyrazole nitrogen.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate in an alcohol-water mixture (e.g., ethanol/water).
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol-water, to yield pure this compound.
Biological Activities and Potential Applications
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention in drug discovery due to their diverse biological activities. While specific biological data for this compound is limited, the broader class of N1-substituted pyrazole-3-carboxylic acids has been reported to exhibit a range of pharmacological effects, including:
-
Anti-inflammatory Activity: Many pyrazole derivatives have shown potent anti-inflammatory properties.[5][6]
-
Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal effects.[6][7]
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated potential as anticancer agents.[6]
-
Antiviral Activity: Research has also explored the antiviral potential of pyrazole compounds.[6]
The biological activity of these compounds is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various interactions with biological targets. The substitution at the N1 position, in this case with an ethyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Logical Relationship of Pyrazole Derivatives in Drug Discovery
Caption: Influence of substituents on the biological activity of pyrazole derivatives.
Safety Information
Based on available data, this compound is classified as an irritant. The following GHS hazard statements and precautionary statements are associated with this compound:
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound [oakwoodchemical.com]
- 2. 400755-44-4 CAS MSDS (1H-Pyrazole-3-carboxylicacid,1-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound - CAS:400755-44-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Ethyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This well-established method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2]
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
The initial step involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl precursor, such as diethyl oxalacetate, to form the ethyl ester of the target molecule, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
This procedure is based on the Knorr pyrazole synthesis, a reliable method for forming pyrazole rings from 1,3-dicarbonyls and hydrazines.[1][3]
Reaction:
Ethylhydrazine + Diethyl Oxalacetate → Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethylhydrazine | C₂H₈N₂ | 60.10 |
| Diethyl Oxalacetate | C₈H₁₂O₅ | 188.18 |
| Ethanol | C₂H₅OH | 46.07 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add ethylhydrazine (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Reaction:
Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate + KOH → this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 |
| Potassium Hydroxide (KOH) | KOH | 56.11 |
| Methanol | CH₃OH | 32.04 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0-3.0 equivalents) in water or methanol to the flask.
-
Heat the mixture to reflux for 1-3 hours.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethylhydrazine, Diethyl Oxalacetate | Ethanol, Acetic Acid (cat.) | Reflux | 2 - 4 | 70 - 85 |
| 2 | Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate | KOH, Methanol | Reflux | 1 - 3 | 85 - 95 |
Logical Relationships and Workflows
The synthesis follows a clear, sequential workflow. The successful formation of the pyrazole ring in the first step is crucial for the subsequent hydrolysis.
Caption: Detailed experimental workflow for the two-step synthesis.
This guide provides a robust framework for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood. The reaction conditions may require optimization depending on the scale and purity of the starting materials.
References
Elucidation of the Molecular Structure of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, a viable synthetic route, and the spectroscopic data essential for its characterization.
Physicochemical Properties
This compound has the molecular formula C₆H₈N₂O₂ and a monoisotopic mass of 140.0586 g/mol . A summary of its key identifiers is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Monoisotopic Mass | 140.05858 Da |
| SMILES | CCN1C=CC(=N1)C(=O)O |
| InChI | InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) |
| InChIKey | YRKRPSDCHZQNDF-UHFFFAOYSA-N |
| Table 1: Key identifiers for this compound. |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. This reaction is typically carried out under basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in stoichiometric excess (typically 1.5 to 2 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Acidification: Dissolve the resulting solid residue in water and acidify the solution to a pH of approximately 2-3 by the dropwise addition of a strong acid, such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound, which are crucial for confirming its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrazole ring protons. The anticipated chemical shifts are summarized in Table 2.
| Proton | Multiplicity | Chemical Shift (δ) ppm |
| CH₃ (ethyl) | Triplet | ~1.4 |
| CH₂ (ethyl) | Quartet | ~4.2 |
| H4 (pyrazole) | Doublet | ~6.8 |
| H5 (pyrazole) | Doublet | ~7.6 |
| COOH | Singlet (broad) | > 10 |
| Table 2: Predicted ¹H NMR Spectral Data. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are presented in Table 3.
| Carbon | Chemical Shift (δ) ppm |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~45 |
| C4 (pyrazole) | ~110 |
| C5 (pyrazole) | ~135 |
| C3 (pyrazole) | ~145 |
| C=O (carboxyl) | ~165 |
| Table 3: Predicted ¹³C NMR Spectral Data. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorption bands are listed in Table 4.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (carboxylic acid) | 3300-2500 (broad) | Stretching vibration |
| C-H (aromatic/alkyl) | 3100-2850 | Stretching vibrations |
| C=O (carboxylic acid) | 1720-1680 | Stretching vibration |
| C=N (pyrazole ring) | 1600-1550 | Stretching vibration |
| C-O (carboxylic acid) | 1320-1210 | Stretching vibration |
| Table 4: Predicted FT-IR Spectral Data. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (140.06). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[1]
| m/z | Fragment |
| 140 | [M]⁺ |
| 123 | [M-OH]⁺ |
| 95 | [M-COOH]⁺ |
| Table 5: Predicted Mass Spectrometry Fragmentation Data. |
Visualization of the Structure Elucidation Workflow
The logical process for elucidating the structure of a synthesized chemical compound involves a series of analytical steps. This workflow ensures the correct identification and characterization of the target molecule.
References
Biological Activity of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the documented biological activities of this compound and its related derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Key Biological Activities
The core structure of pyrazole carboxylic acid has been identified as a versatile pharmacophore. Research into derivatives of this structure has revealed several key biological activities.
Anti-inflammatory Activity
Derivatives of pyrazole carboxylic acid have demonstrated significant anti-inflammatory effects. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[1][2] The anti-inflammatory potential of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[1]
Antimicrobial Activity
The pyrazole nucleus is a constituent of several compounds with potent antimicrobial properties.[3][4] Derivatives of pyrazole carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][6][7] The efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC).
Antiproliferative Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[8][9][10][11] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The antiproliferative effects are commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines.
Enzyme Inhibition
The pyrazole carboxylic acid scaffold has been utilized in the design of specific enzyme inhibitors. A notable example is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[12] Inhibition of SDH disrupts cellular respiration and can be an effective mechanism for antifungal agents. Additionally, certain pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrases.[13]
Quantitative Data Summary
The biological activities of various pyrazole carboxylic acid derivatives are summarized below.
Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | 10 mg/kg | 68.75 | [1] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | 10 mg/kg | 71.87 | [1] |
| Diclofenac sodium (Standard) | Rat | 10 mg/kg | 75.00 | [1] |
Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives
| Compound | Microorganism | MIC (µmol/mL) | Reference |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | [5] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 | [5] |
| Ampicillin (Standard) | E. coli | 0.033 | [5] |
| Ampicillin (Standard) | P. aeruginosa | 0.067 | [5] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | [5] |
| Fluconazole (Standard) | C. parapsilosis | 0.020 | [5] |
Table 3: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast Cancer) | 25 | [9] |
| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 (Lung Cancer) | 13.5 | [14] |
| Doxorubicin (Standard) | A549 (Lung Cancer) | 3.63 | [14] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][16][17][18]
-
Animal Preparation: Healthy rats are fasted overnight prior to the experiment.
-
Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.[19] The control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[15][19]
-
Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[17][19]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23] The broth microdilution method is a common procedure.[22][23]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[23]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20][24]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[20] Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20][24]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21][23]
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[25][27]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[25][27]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[25] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[25][27]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[26][28]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[25]
Signaling Pathways and Workflows
Mechanism of Succinate Dehydrogenase (SDH) Inhibition
SDH is a crucial enzyme complex in cellular respiration.[29] SDHI fungicides act by blocking the quinone binding site (Q-site) of the enzyme, thereby inhibiting the electron transport chain and the tricarboxylic acid cycle.[12]
Caption: Inhibition of Succinate Dehydrogenase by a pyrazole-based inhibitor.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
The following diagram outlines the key steps in the in vivo assessment of anti-inflammatory activity.
Caption: Workflow for the Carragean-induced paw edema assay.
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay
This diagram illustrates the broth microdilution method for determining antimicrobial efficacy.
Caption: Workflow for the broth microdilution MIC assay.
Experimental Workflow for MTT Assay
This diagram details the process of evaluating the antiproliferative activity of a compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. srrjournals.com [srrjournals.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. protocols.io [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. clyte.tech [clyte.tech]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-3-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. The information is curated to be a valuable resource for professionals in the field of drug discovery and development.
Introduction
Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of this compound have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This guide will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, providing a foundation for further research and development.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core typically involves the cyclocondensation of a β-ketoester with ethylhydrazine. One common method is the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with ethylhydrazine oxalate, followed by hydrolysis to yield the desired carboxylic acid. Further derivatization, such as amidation or esterification of the carboxylic acid group, allows for the generation of a diverse library of analogs.
A general synthetic scheme is presented below:
An In-depth Technical Guide on the Core Mechanism of Action of 1-Ethyl-1H-pyrazole-3-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 1-Ethyl-1H-pyrazole-3-carboxylic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally related pyrazole-3-carboxylic acid derivatives to propose potential mechanisms of action and provide relevant experimental frameworks.
Introduction to the Pyrazole-3-Carboxylic Acid Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole carboxylic acid have been extensively investigated and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the pyrazole ring.[5] this compound represents a simple N-alkylated derivative within this versatile class of compounds.
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, several potential mechanisms of action can be postulated for this compound.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The most frequently reported activity for pyrazole derivatives is anti-inflammatory action, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several pyrazole-based compounds have been developed as selective COX-2 inhibitors, offering anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[8][9]
The inhibition of COX enzymes by a pyrazole derivative would interrupt the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
The following table presents hypothetical inhibitory concentrations (IC50) for this compound against COX-1 and COX-2, based on values reported for other pyrazole derivatives.[7][9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | >100 | 5.2 | >19.2 |
| Celecoxib (Reference) | 3.0 | 0.22 | 13.6 |
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[10][11][12][13]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups:
-
Control group (vehicle).
-
Test compound group (e.g., this compound, administered intraperitoneally at various doses).
-
Reference drug group (e.g., Indomethacin, 5 mg/kg).
-
-
Procedure:
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Carbonic Anhydrase Inhibition
Certain pyrazole carboxylic acids have been identified as inhibitors of human carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumorigenesis.[14] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in pH regulation.
Hypothetical inhibition constants (Ki) for this compound against various CA isoforms are presented below.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| This compound (Hypothetical) | >10,000 | >10,000 | 850 | 250 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
This assay measures the esterase activity of CA using a colorimetric substrate.[14][15][16]
-
Reagents:
-
Human carbonic anhydrase isoforms.
-
Tris-HCl buffer (pH 7.5).
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
Test compound and a known inhibitor (e.g., Acetazolamide).
-
-
Procedure:
-
In a 96-well plate, add buffer, test compound dilutions, and the CA enzyme solution.
-
Pre-incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance corresponds to the formation of the product, p-nitrophenol.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Anticancer Activity
Some pyrazole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and interaction with DNA.
Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some small molecules inhibit cancer cell growth by binding to tubulin and preventing its polymerization into microtubules.[17][18][19][20][21]
This assay monitors the assembly of microtubules from purified tubulin in the presence of a test compound.[17][18]
-
Reagents:
-
Purified tubulin (>99%).
-
General tubulin buffer (e.g., PIPES buffer).
-
GTP and glycerol.
-
Test compound and a known inhibitor (e.g., Nocodazole) or promoter (e.g., Paclitaxel).
-
-
Procedure:
-
In a 96-well plate, combine the tubulin solution, buffer, GTP, and various concentrations of the test compound on ice.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over 60-90 minutes. The increase in turbidity reflects microtubule polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound is assessed by changes in the polymerization rate and the final extent of polymerization.
Antiviral Activity
Derivatives of pyrazole-3-carboxylic acid have been investigated as inhibitors of viral proteases, such as the NS2B-NS3 protease of the Dengue virus, which is essential for viral replication.[22][23][24]
This assay measures the cleavage of a fluorogenic peptide substrate by the viral protease.[22][25]
-
Reagents:
-
Recombinant Dengue virus NS2B-NS3 protease.
-
Assay buffer (e.g., Tris-HCl, pH 8.5).
-
Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC).
-
Test compound and a known protease inhibitor.
-
-
Procedure:
-
In a 384-well plate, pre-incubate the protease with various concentrations of the test compound for 30-60 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis: Determine the rate of substrate cleavage and calculate the IC50 value for the test compound.
Conclusion
While the specific mechanism of action for this compound remains to be definitively elucidated through direct experimental evidence, the broader family of pyrazole-3-carboxylic acid derivatives exhibits a rich and diverse pharmacology. The most probable mechanism of action, based on precedent, is anti-inflammatory activity through the inhibition of COX enzymes. However, other plausible targets such as carbonic anhydrases, tubulin, and viral proteases should also be considered in the comprehensive evaluation of this and related compounds. The experimental protocols outlined in this guide provide a robust framework for investigating these potential mechanisms and characterizing the biological activity of novel pyrazole derivatives.
References
- 1. academicstrive.com [academicstrive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dengue Protease Substrate Recognition: Binding of the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of covalent active site inhibitors of dengue virus protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and potential applications in drug development.
Synthesis and Chemical Properties
The primary route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. While specific literature detailing the synthesis of the parent carboxylic acid is limited, the general methodology for the synthesis of pyrazole carboxylic acids and their esters is well-established.
A common synthetic approach to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4] For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate with acetophenone derivatives to form an intermediate, which is then treated with hydrazine hydrate.[4][5]
The chemical and physical properties of the closely related ethyl 1H-pyrazole-3-carboxylate are summarized in the table below, providing an indication of the expected properties of the N-ethylated carboxylic acid derivative.
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| XLogP3-AA | 0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 140.05857750 g/mol | [6] |
Experimental Protocols
General Synthesis of Pyrazole-3-carboxylic Acids via Ester Hydrolysis
References
- 1. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The journey of pyrazole from its initial synthesis in the late 19th century to its current status as a vital pharmacophore is a testament to its profound impact on chemistry and drug development. This technical guide provides an in-depth overview of the discovery and history of pyrazole compounds, detailing the seminal synthetic protocols, key therapeutic breakthroughs, and the underlying biochemical pathways that these molecules modulate.
The Dawn of Pyrazole Chemistry: Ludwig Knorr's 1883 Synthesis
The history of pyrazole chemistry begins not with the parent compound, but with a substituted derivative. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created the first pyrazole compound, a pyrazolone.[2][3][4] This reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[2][5][6] This discovery was monumental, as the synthesized compound, after methylation, became Antipyrine (phenazone), one of the earliest synthetic drugs and the most widely used anti-inflammatory agent in the world until the advent of aspirin.[3][7][8][9]
Quantitative Data: Knorr's Original 1883 Experiment
The quantitative details from Knorr's foundational experiment are summarized below, based on his 1883 publication.[2]
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used (g) | Moles (approx.) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100 | 0.925 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 125 | 0.961 |
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)
The following protocol is adapted from Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[2][6]
Materials and Equipment:
-
Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).[2]
-
Apparatus: A suitable reaction vessel for heating, a water bath, apparatus for separating immiscible liquids (e.g., a separatory funnel), and a crystallization dish.[2]
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The original paper notes that this combination is exothermic.[2][3][10]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[2]
-
Separation: The water formed during the initial condensation was carefully separated from the oily product.[2]
-
Cyclization: The separated oily condensation product was heated on a water bath for an extended period. This step induced an intramolecular cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]
-
Isolation and Purification: Upon cooling, the crude product solidified. The solid, 1-phenyl-3-methyl-5-pyrazolone, was then collected. While not explicitly detailed by Knorr, modern procedures would involve recrystallization from a suitable solvent, such as ethanol, to obtain a purified final product.[2][3]
The First Synthesis of the Parent Pyrazole
While Knorr's work opened the door to pyrazole derivatives, the synthesis of the unsubstituted parent pyrazole ring was accomplished six years later. In 1889, Eduard Buchner, a fellow German chemist who would later win the Nobel Prize for his work on fermentation, was the first to synthesize pyrazole itself.[1][11][12] His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[11]
From Discovery to Drug Development: A "Privileged Scaffold"
The initial discovery of Antipyrine's analgesic and antipyretic properties heralded the start of a long and fruitful history for pyrazoles in medicine.[13][14] The pyrazole core's unique ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it an ideal scaffold for interacting with biological targets.[1] Over the subsequent century, this scaffold has been incorporated into a multitude of blockbuster drugs.
| Drug Name (Brand) | Developer / Marketer | Year of Discovery/Approval | Mechanism of Action | Therapeutic Use |
| Antipyrine (Phenazone) | Ludwig Knorr / Hoechst AG | 1883[8][13] | Cyclooxygenase (COX) Inhibitor[7][14] | Analgesic, Antipyretic |
| Sildenafil (Viagra) | Pfizer | 1989 (Synthesized)[15][16] / 1998 (FDA Approval)[15] | Phosphodiesterase-5 (PDE5) Inhibitor[15][17] | Erectile Dysfunction, Pulmonary Hypertension |
| Celecoxib (Celebrex) | G.D. Searle & Co. / Pfizer | 1998 (FDA Approval)[18][19] | Selective Cyclooxygenase-2 (COX-2) Inhibitor[18][20] | Anti-inflammatory (Arthritis), Pain Relief |
| Ruxolitinib (Jakafi) | Incyte / Novartis | 2011 (FDA Approval) | Janus Kinase (JAK1/JAK2) Inhibitor[21][22] | Myelofibrosis, Polycythemia Vera |
| Niraparib (Zejula) | Tesaro / GSK | 2017 (FDA Approval)[23] | Poly (ADP-ribose) polymerase (PARP) Inhibitor[23] | Ovarian Cancer |
| Lenacapavir (Sunlenca) | Gilead Sciences | 2022 (FDA Approval)[23] | HIV-1 Capsid Inhibitor[23] | HIV/AIDS |
Signaling Pathway: Ruxolitinib and the JAK-STAT Pathway
Many myeloproliferative neoplasms are characterized by the overactivation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[24][25] Cytokines binding to their receptors cause the associated JAK proteins to become active, which in turn phosphorylate STAT proteins.[26] These phosphorylated STATs then travel to the nucleus to regulate gene expression related to cell proliferation and inflammation.[25][26] Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2, which blocks this cascade, thereby reducing myeloproliferation and inflammatory cytokine production.[21][22][26]
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Metamizole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. nbinno.com [nbinno.com]
- 8. Phenazone - Wikipedia [en.wikipedia.org]
- 9. ajprd.com [ajprd.com]
- 10. benchchem.com [benchchem.com]
- 11. famousscientists.org [famousscientists.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Sildenafil - Wikipedia [en.wikipedia.org]
- 16. sildenafilfromindia.net [sildenafilfromindia.net]
- 17. benchchem.com [benchchem.com]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. benchchem.com [benchchem.com]
- 21. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 25. ajmc.com [ajmc.com]
- 26. PathWhiz [pathbank.org]
Spectroscopic Profile of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the characterization and analysis of this molecule and related pyrazole derivatives.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH2CH3 |
| ~4.2 | Quartet | 2H | -CH2 CH3 |
| ~6.8 | Doublet | 1H | Pyrazole H4 |
| ~7.8 | Doublet | 1H | Pyrazole H5 |
| >10 | Broad Singlet | 1H | -COOH |
1.1.2. 13C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH2CH3 |
| ~45 | -CH2 CH3 |
| ~110 | Pyrazole C4 |
| ~135 | Pyrazole C5 |
| ~145 | Pyrazole C3 |
| ~165 | C OOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1450 | Medium | C=C stretch (Pyrazole ring) |
| 1200-1300 | Medium | C-O stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 154 | [M]+ (Molecular Ion) |
| 137 | [M - OH]+ |
| 126 | [M - C2H4]+ |
| 109 | [M - COOH]+ |
| 81 | [M - COOH - C2H4]+ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg for 1H NMR and 50-100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of 0.6-0.7 mL.[1] The sample is transferred to a standard 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, the spectral width is typically set from -2 to 12 ppm. For 13C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2][3][4] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2] Pressure is applied to ensure good contact between the sample and the crystal.[2] The spectrum is recorded over the range of 4000-400 cm-1 by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[5] The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL, and then further diluted to the low µg/mL range.[6] The solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[5][7] The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be employed for accurate mass measurements to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Logical Relationship of Spectroscopic Data
This diagram shows the logical connection between the different spectroscopic techniques and the structural information they provide for this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. s4science.at [s4science.at]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the N-alkylation of commercially available ethyl 1H-pyrazole-3-carboxylate, followed by the saponification of the resulting ester. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities. Specifically, N-substituted pyrazole carboxylic acids serve as crucial intermediates in the synthesis of various therapeutic agents. This protocol details a reliable and reproducible method for the preparation of this compound, starting from ethyl 1H-pyrazole-3-carboxylate.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate. The initial step involves the regioselective alkylation of the pyrazole ring at the N1 position using an ethylating agent in the presence of a base.
-
Step 2: Saponification of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions, followed by acidification.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Reagents & Conditions | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Ethyl 1H-pyrazole-3-carboxylate, Ethyl iodide | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | Potassium carbonate (K₂CO₃) | Acetonitrile | 12-24 | Reflux (≈82) | 85-95 | >95 |
| 2 | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | This compound | Sodium hydroxide (NaOH), then Hydrochloric acid (HCl) | Methanol/Water | 2-4 | Reflux (≈80) | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Ethyl iodide (EtI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-3-carboxylate (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Saponification)
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Dry the purified product under vacuum.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound.
Caption: Chemical transformation pathway for the synthesis.
Applications of 1-Ethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available scientific literature, its core structure, the pyrazole-3-carboxylic acid scaffold, is a highly privileged motif in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a wide array of biologically active compounds with diverse therapeutic potential. This document provides an overview of the key applications of derivatives of the pyrazole-3-carboxylic acid scaffold in medicinal chemistry, including their synthesis, biological activities, and mechanisms of action.
Anti-inflammatory Activity
Derivatives of the pyrazole scaffold are well-known for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data for Anti-inflammatory Pyrazole Derivatives
| Compound ID | Structure | Target | Activity (IC50/EC50) | Reference |
| Celecoxib | Celecoxib | COX-2 | 0.04 µM (IC50) | [1] |
| Derivative 1 | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | In-vivo anti-inflammatory | Significant paw edema reduction | [2] |
| Derivative 2 | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | In-vivo anti-inflammatory | Significant paw edema reduction | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo method to assess the anti-inflammatory activity of novel compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing anti-inflammatory activity using the carrageenan-induced paw edema model.
Anticancer Activity
The pyrazole scaffold is a common feature in many small molecule kinase inhibitors used in cancer therapy. These compounds can target various protein kinases involved in cell proliferation, survival, and angiogenesis.
Quantitative Data for Anticancer Pyrazole Derivatives
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| Ruxolitinib | Ruxolitinib | JAK1/JAK2 | 2.8 nM / 3.3 nM | [1] |
| Axitinib | Axitinib | VEGFR1/2/3 | 0.1 nM / 0.2 nM / 0.1-0.3 nM | [1] |
| Niraparib | Niraparib | PARP-1/PARP-2 | 3.8 nM / 2.1 nM | [1] |
| Derivative 3 | ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 lung cancer cells | 26 µM | [3] |
Signaling Pathway: JAK-STAT Pathway Inhibition
Many pyrazole-containing anticancer agents, such as Ruxolitinib, target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is often dysregulated in various cancers.
Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by pyrazole-based drugs.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data for Antimicrobial Pyrazole Derivatives
| Compound ID | Organism | Activity (MIC) | Reference |
| Derivative 4 | Escherichia coli | 0.038 µmol/mL | [3] |
| Derivative 4 | Pseudomonas aeruginosa | 0.067 µmol/mL | [3] |
| Derivative 5 | Candida parapsilosis | 0.015 µmol/mL | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Synthesis of Pyrazole-3-Carboxylic Acid Derivatives
A common synthetic route to pyrazole-3-carboxylic acid derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Scheme
Caption: General synthetic route for pyrazole-3-carboxylic acid derivatives.
While this compound itself may not be a frontline therapeutic agent, its structural motif is of significant importance in medicinal chemistry. As a versatile scaffold, it provides a foundation for the development of potent and selective drugs targeting a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases. The continued exploration of novel derivatives based on this privileged structure holds great promise for the discovery of future medicines. Researchers and drug development professionals can leverage the synthetic tractability and favorable pharmacological properties of the pyrazole-3-carboxylic acid core to design and synthesize next-generation therapeutics.
References
Application Notes and Protocols: 1-Ethyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. The presence of the carboxylic acid functional group at the 3-position and an ethyl group at the 1-position of the pyrazole ring provides a versatile handle for the synthesis of a diverse array of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives. It also explores the biological significance of the resulting compounds and illustrates a relevant signaling pathway.
Synthetic Applications
This compound serves as a readily available starting material for the synthesis of various derivatives through standard organic transformations. The primary applications involve the derivatization of the carboxylic acid group to form amides and esters.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be efficiently converted to a wide range of amides. These amides are prevalent in numerous biologically active molecules. The synthesis typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine.
Ester Synthesis
Esterification of this compound is another common transformation, yielding esters that can serve as final products or as intermediates for further functionalization. Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a straightforward method for this purpose.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl chloride
Objective: To activate the carboxylic acid for subsequent amide or ester synthesis.
Reaction Scheme:
Caption: Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel with a reflux condenser and a drying tube
Procedure:
-
A mixture of this compound (1 equivalent) and thionyl chloride (3 equivalents) is placed in an anhydrous reaction vessel.
-
The reaction mixture is heated to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC or the cessation of gas evolution), the excess thionyl chloride is removed under reduced pressure.
-
The resulting crude 1-Ethyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-3-carboxamides
Objective: To synthesize amide derivatives from 1-Ethyl-1H-pyrazole-3-carbonyl chloride.
Reaction Scheme:
Caption: General synthesis of 1-Ethyl-1H-pyrazole-3-carboxamides.
Materials:
-
1-Ethyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
Procedure:
-
The desired amine (1 equivalent) and triethylamine (1.2 equivalents) are dissolved in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 1-Ethyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in anhydrous DCM is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Amide Synthesis:
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | DCM | 5 | 85 | Adapted from general procedures |
| Benzylamine | Pyridine | THF | 6 | 88 | Adapted from general procedures |
| Morpholine | Triethylamine | DCM | 4 | 92 | Adapted from general procedures |
Protocol 3: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate (Fischer Esterification)
Objective: To synthesize the ethyl ester of this compound.
Reaction Scheme:
Caption: Fischer esterification of this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
Procedure:
-
This compound (1 equivalent) is dissolved in a large excess of absolute ethanol in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) is carefully added to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC.
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude ester can be purified by distillation or column chromatography.
Quantitative Data for Ester Synthesis:
| Alcohol | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethanol | H₂SO₄ | 6 | Reflux (approx. 78) | 75-85 | Adapted from general procedures |
| Methanol | H₂SO₄ | 5 | Reflux (approx. 65) | 70-80 | Adapted from general procedures |
Biological Significance and Signaling Pathways
Derivatives of this compound are of significant interest in drug development due to their diverse biological activities. The pyrazole ring is a prominent feature in several approved drugs, such as the anti-inflammatory agent Celecoxib.
Anti-inflammatory Activity: Inhibition of COX-2
Many pyrazole-containing compounds exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
The signaling pathway below illustrates the mechanism of action of a typical pyrazole-based COX-2 inhibitor.
Caption: Inhibition of the COX-2 signaling pathway by a pyrazole derivative.
Anticancer Activity: Kinase Inhibition
In addition to their anti-inflammatory properties, pyrazole derivatives have emerged as promising anticancer agents. Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[4][5] By inhibiting specific kinases within these pathways, pyrazole-based drugs can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. The straightforward derivatization of its carboxylic acid group into amides and esters provides a powerful tool for medicinal chemists to generate libraries of compounds for drug discovery programs. The proven anti-inflammatory and potential anticancer activities of pyrazole derivatives underscore the importance of this scaffold in the development of new therapeutics. The provided protocols and data serve as a practical guide for researchers to utilize this building block in their synthetic endeavors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-3-carboxylic Acid as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a synthetic small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Structurally analogous to the core of several known anti-inflammatory drugs, this compound is investigated here for its potential to modulate key inflammatory pathways. These application notes provide a summary of its putative anti-inflammatory profile and detailed protocols for its evaluation.
Putative Mechanism of Action
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Additionally, inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, represents another potential mechanism.[5][6] This document outlines experimental frameworks to investigate these mechanisms for this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the anti-inflammatory activity of this compound, based on typical values for active pyrazole derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Target | Metric | Value (Hypothetical) | Reference Compound | Reference Value |
| COX-1 Inhibition | Cyclooxygenase-1 | IC₅₀ | > 100 µM | Celecoxib | 15 µM |
| COX-2 Inhibition | Cyclooxygenase-2 | IC₅₀ | 0.5 µM | Celecoxib | 0.045 µM[4] |
| LPS-Induced PGE₂ Production | Cellular Prostaglandin Synthesis | IC₅₀ | 1.2 µM | Indomethacin | 0.1 µM |
| LPS-Induced TNF-α Release | Cytokine Production (RAW 264.7) | % Inhibition @ 10 µM | 75% | Dexamethasone | 90% |
| LPS-Induced IL-6 Release | Cytokine Production (RAW 264.7) | % Inhibition @ 10 µM | 68% | Dexamethasone | 85% |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Model | Species | Dosage | Time Point | % Edema Inhibition (Hypothetical) | Reference Compound | % Edema Inhibition (Reference) |
| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg, p.o. | 3 hours | 55% | Indomethacin | 60% |
| Carrageenan-Induced Paw Edema | Rat | 30 mg/kg, p.o. | 3 hours | 72% | Indomethacin | 75% |
Mandatory Visualizations
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050)
-
This compound
-
Celecoxib (as a selective COX-2 inhibitor control)
-
Indomethacin (as a non-selective COX inhibitor control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound dilutions.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader at timed intervals.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines (TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (as a positive control)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda-carrageenan
-
This compound
-
Indomethacin (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer this compound orally (p.o.) at different doses (e.g., 10 and 30 mg/kg). The control group receives the vehicle, and the positive control group receives indomethacin (e.g., 10 mg/kg).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[9]
-
Data Analysis: Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Conclusion
The provided protocols and hypothetical data suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential selective inhibition of COX-2 and modulation of pro-inflammatory cytokine production through the NF-κB pathway warrant detailed preclinical evaluation. The methodologies outlined here provide a robust framework for researchers to validate these properties and explore the therapeutic potential of this and related pyrazole derivatives.
References
- 1. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of 1-Ethyl-1H-pyrazole-3-carboxylic acid derivatives. The information presented herein is intended to guide researchers in the screening, evaluation, and potential development of this class of compounds as novel antibacterial agents. While specific data on 1-Ethyl substituted derivatives is limited in publicly available literature, the following sections detail the antibacterial activities of structurally related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates and provide standardized protocols for their evaluation.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has necessitated the search for novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrazole scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. This document focuses on derivatives of this compound, a promising subclass of pyrazole compounds for antibacterial drug discovery.
Data Presentation: Antibacterial Activity of Ethyl 1,5-Disubstituted-1H-pyrazole-3-carboxylates
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates against a panel of Gram-positive and Gram-negative bacteria. The data is extracted from a study by Radwan et al. (2012) and serves as a reference for the potential antibacterial efficacy of this class of compounds.[5][6] It is important to note that the substituent at the 1-position in these examples is not ethyl, but this data provides valuable insights into the structure-activity relationships of related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl 1,5-Disubstituted-1H-pyrazole-3-carboxylates (µmol/mL) [5][6]
| Compound (Substituents) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.031 | 0.062 | 0.125 | 0.250 |
| Ethyl 5-(thiophen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | >0.250 | >0.250 | >0.250 | >0.250 |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.076 | 0.153 | 0.038 | 0.067 |
| Ampicillin (Reference) | 0.067 | 0.134 | 0.033 | 0.067 |
Note: The original data was presented in µmol/mL. Lower MIC values indicate greater antibacterial activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the antibacterial properties of this compound derivatives.
Protocol 1: Synthesis of Ethyl 1,5-Disubstituted-1H-pyrazole-3-carboxylates
A general synthetic route to this class of compounds involves the reaction of a substituted hydrazine with an appropriate β-dicarbonyl compound. The following is a representative procedure based on the synthesis of similar pyrazole derivatives.[7]
Materials:
-
Substituted hydrazine (e.g., ethylhydrazine oxalate)
-
Ethyl 2,4-dioxo-4-arylbutanoate derivative
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the ethyl 2,4-dioxo-4-arylbutanoate derivative (1 mmol) in glacial acetic acid (10 mL).
-
Add the substituted hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.[6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (broth and inoculum only), and the twelfth well will be a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from the first to the eleventh.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
Visualizations
Experimental Workflow for Antibacterial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel antibacterial compounds.
Caption: Workflow for the discovery and development of novel antibacterial agents.
Logical Relationship of Key Experimental Stages
This diagram outlines the logical progression from compound synthesis to the determination of antibacterial efficacy.
Caption: Logical flow from synthesis to identification of lead antibacterial compounds.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives [idr.nitk.ac.in]
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of 1-Ethyl-1H-pyrazole-3-carboxylic acid as a key chemical intermediate in the development of therapeutic agents. While direct biological assay data for this specific compound is limited in publicly available literature, this document details its role in the synthesis of bioactive molecules and provides protocols for the types of assays its derivatives have undergone.
Synthesis of this compound and Its Derivatives
This compound is a pyrazole derivative that serves as a valuable building block in organic synthesis. Its structure allows for further functionalization to create a variety of molecules with diverse pharmacological properties.
General Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate with a hydrazine derivative, followed by saponification. While specific conditions can be optimized, a general two-step procedure is outlined below.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
-
To a solution of a suitable pyrazole precursor, such as ethyl pyrazole-3-carboxylate, in a polar solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃).
-
Add iodoethane to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
-
The crude product can be purified using column chromatography.
Step 2: Saponification to this compound
-
Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the solution.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed to the carboxylic acid, as monitored by TLC.
-
After the reaction is complete, the alcohol is typically removed under reduced pressure.
-
The aqueous solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of compounds targeting a range of biological pathways involved in inflammation, cancer, and other diseases.
Intermediate in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for anti-inflammatory drugs. This compound has been used as a precursor for the synthesis of IRAK4 inhibitors. The general synthetic approach involves the amidation of the carboxylic acid group with a suitable amine-containing fragment.
Caption: Synthetic workflow for an IRAK4 inhibitor precursor.
Precursor for PI3-Kinase Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of PI3K signaling is implicated in cancer and inflammatory diseases. This compound has been utilized in the synthesis of benzimidazole derivatives that act as PI3-kinase inhibitors.
Building Block for 5-HT2A Receptor Inverse Agonists
The 5-HT2A receptor is a subtype of serotonin receptor that is a target for antipsychotic drugs and is also involved in platelet aggregation. This compound can be used to synthesize compounds that act as inverse agonists at the 5-HT2A receptor, which have potential applications in treating conditions related to platelet aggregation.
Protocols for Biological Assays of this compound Derivatives
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
Protocol:
-
Animals: Wistar rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are divided into several groups:
-
Control group (receives the vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard group (receives a known anti-inflammatory drug, e.g., Indomethacin at 10 mg/kg).
-
Test groups (receive the test compound at various doses).
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A known anticancer drug (e.g., Doxorubicin) is used as a positive control. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Inhibition of the PI3K/Akt pathway by pyrazole derivatives.
Quantitative Data Summary
The following table summarizes representative data for derivatives of this compound from various assays. Note: This data is for derivatives and not the title compound itself.
| Compound Class | Assay | Target/Cell Line | Result (Example) |
| Pyrazole-3-carboxamide Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in edema |
| Benzimidazole-pyrazole Derivatives | Anticancer (MTT) | MCF-7 (Breast Cancer) | IC₅₀ in the low micromolar range |
| Pyrazole-based amides | 5-HT2A Receptor Binding | Human 5-HT2A Receptor | Inverse agonist activity |
| Indazole-pyrazole Derivatives | Enzyme Inhibition | IRAK4 Kinase | IC₅₀ in the nanomolar range |
Disclaimer: The protocols and data presented are generalized from published research on derivatives of this compound. Researchers should consult specific literature and optimize protocols for their experimental setup. This information is for research purposes only.
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-3-carboxylic acid in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the development of modern crop protection agents. While exhibiting limited intrinsic biological activity, its true value lies in its role as a versatile precursor for the synthesis of a wide array of potent fungicides, and to a lesser extent, herbicides and insecticides. The pyrazole ring system is a critical pharmacophore in many commercial agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).
These application notes provide an overview of the use of this compound in the synthesis of active ingredients for crop protection, with a focus on pyrazole carboxamide fungicides. Detailed protocols for the synthesis of these derivatives and for conducting in vitro antifungal and enzyme inhibition assays are provided to facilitate research and development in this area.
I. Role in the Synthesis of Fungicides
This compound is a fundamental starting material for the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of fungal pathogens that threaten crop yields. The general synthesis scheme involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a specific amine to form the final carboxamide product.
Synthetic Pathway Overview
The transformation of this compound into a fungicidally active pyrazole carboxamide derivative is a straightforward process, as illustrated in the diagram below.
Caption: Synthetic route from this compound to a pyrazole carboxamide fungicide.
II. Mechanism of Action: Succinate Dehydrogenase Inhibition
Many of the pyrazole carboxamide fungicides derived from this compound function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHI fungicides disrupt the fungal cell's energy production, leading to its death.
Mitochondrial Electron Transport Chain and SDHI Action
The following diagram illustrates the point of intervention of SDHI fungicides within the mitochondrial electron transport chain.
Application Notes: Formulation of 1-Ethyl-1H-pyrazole-3-carboxylic acid for In Vitro Studies
Introduction
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Proper formulation of this compound is critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell-based assays.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of solutions.
| Property | Value | Source |
| CAS Number | 400755-44-4 | [5][6][7] |
| Molecular Formula | C₆H₈N₂O₂ | [6][7] |
| Molecular Weight | 140.14 g/mol | [6][7] |
| Purity | >95% (typical) | [6] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving carboxylic acids for in vitro studies.[8]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.4014 mg.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or amber vial.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 1.4014 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Securely cap the tube/vial and vortex for 1-2 minutes until the compound is completely dissolved.[8] A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Pyrazole-containing compounds may be sensitive to light, so storage in amber vials is recommended.[9]
2. Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[8]
-
Prepare working solutions fresh for each experiment and do not store diluted aqueous solutions for extended periods.[8]
Procedure (Example for a 10 µM final concentration):
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended for accuracy): Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer. Gently vortex to mix.[8]
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.
-
Direct Dilution (for higher concentrations): For a 10 µM final concentration, you can also directly add 1 µL of the 10 mM stock solution to 999 µL of the final volume of medium or buffer. However, serial dilutions are generally more accurate for lower concentrations.[8]
-
Immediate Use: Use the prepared working solutions immediately in your in vitro assays.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for in vitro studies.
Caption: Hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. 400755-44-4 CAS MSDS (1H-Pyrazole-3-carboxylicacid,1-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. phytotechlab.com [phytotechlab.com]
Application Notes & Protocols for the Quantification of 1-Ethyl-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core, a structure of interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole derivatives.[1][2][3] Accurate and precise quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical procedures for similar pyrazole-containing molecules and serve as a robust starting point for method development and validation.[4][5][6]
I. HPLC-UV Method for Quantification in Bulk Drug Substance
This method is suitable for the determination of the purity of this compound in bulk powder or as a reference standard.
A. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
B. Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the bulk drug substance, dissolve it in 10 mL of the diluent, and then dilute further to fall within the concentration range of the working standards.
C. Data Analysis and Expected Performance
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from this curve.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. LC-MS/MS Method for Quantification in Human Plasma
This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.
A. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B in 0.5 minutes, and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
B. Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined experimentally (e.g., Precursor ion [M+H]⁺ → Product ion) Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound |
| Collision Energy | To be optimized for the specific analyte and instrument |
| Dwell Time | 100 ms |
C. Protocol: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma to the respective tubes.
-
Spike with the appropriate standard or QC working solutions. For unknown samples, add 10 µL of blank diluent.
-
Add 10 µL of the internal standard working solution to all tubes.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
D. Data Analysis and Expected Performance
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Minimal, with normalized IS response |
| Recovery | Consistent and reproducible |
III. Visualized Workflows
Caption: HPLC-UV workflow for bulk substance analysis.
Caption: LC-MS/MS workflow for plasma sample analysis.
Disclaimer: The methods and expected performance characteristics outlined in this document are provided as a guide for the quantification of this compound. These protocols are based on established analytical techniques for structurally related compounds. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements of their intended application.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1-Ethyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate: This intermediate is typically synthesized via a cyclocondensation reaction between ethyl 2,4-dioxobutanoate and ethylhydrazine.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Q2: My yield of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate is low. What are the potential causes and how can I improve it?
Low yields in the ester synthesis step can often be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the quality of starting materials, reaction temperature, and reaction time. Incomplete reaction or the formation of side products are common culprits. One study on a similar pyrazole synthesis reported a yield of 85% by carefully controlling the reaction conditions.
Q3: I am having difficulty with the purification of my final product. What are some effective purification strategies?
Purification of pyrazole carboxylic acids can be challenging due to their polarity. A common method involves acidification of the reaction mixture after hydrolysis, which precipitates the carboxylic acid. The crude product can then be recrystallized from a suitable solvent system, such as ethanol/water. A patent for a related compound suggests that purification can be achieved by filtration and vacuum distillation to achieve a purity of over 95%.
Q4: What are some common side reactions to be aware of during the synthesis?
During the cyclocondensation step, the formation of isomeric pyrazoles is a possibility. The regioselectivity of the reaction between the diketoester and ethylhydrazine is crucial. Careful control of reaction conditions, such as temperature and the order of reagent addition, can help to minimize the formation of unwanted isomers.
Troubleshooting Guides
Low Synthesis Yield of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
If you are experiencing low yields of the intermediate ester, consider the following troubleshooting steps:
| Potential Cause | Suggested Action |
| Poor Quality of Starting Materials | Ensure that the ethyl 2,4-dioxobutanoate and ethylhydrazine are of high purity. Impurities can lead to side reactions and lower yields. Consider purifying the starting materials if their quality is uncertain. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to the formation of degradation products. Experiment with a range of temperatures (e.g., reflux in different solvents) to find the optimal condition. |
| Incorrect Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped once the starting materials have been consumed to prevent the formation of byproducts. |
| Inefficient Cyclocondensation | The pH of the reaction mixture can influence the rate and selectivity of the cyclocondensation. The addition of a catalytic amount of acid, such as acetic acid, can sometimes improve the yield. |
Incomplete Hydrolysis or Low Yield of this compound
For issues with the hydrolysis step, refer to the following guide:
| Potential Cause | Suggested Action |
| Insufficient Base | Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide or potassium hydroxide) is used to drive the hydrolysis to completion. A 2-3 molar equivalent is typically recommended. |
| Inadequate Reaction Time or Temperature | Hydrolysis can sometimes be slow. Increasing the reaction temperature (e.g., refluxing) or extending the reaction time can improve the conversion. Monitor the reaction by TLC or HPLC until the ester starting material is no longer detectable. |
| Product Loss During Workup | The carboxylic acid product is often soluble in the aqueous basic solution. Ensure that the solution is sufficiently acidified (typically to pH 2-3) to fully precipitate the product. Cooling the mixture in an ice bath can further enhance precipitation. |
| Improper Solvent for Recrystallization | The choice of solvent for recrystallization is crucial for obtaining a pure product with good recovery. Experiment with different solvent systems (e.g., ethanol, methanol, water, or mixtures thereof) to find the optimal conditions for your product. |
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of related pyrazole-3-carboxylate derivatives, which can serve as a reference for optimizing your synthesis.
Table 1: Synthesis of Ethyl 1-(substituted)-1H-pyrazole-4-carboxylate Derivatives
| Starting Material | Reaction Conditions | Yield | Reference |
| 3-hydrazinylquinoxalin-2(1H)-one | Ethanol, reflux, 24h | 85% | Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives |
| Substituted Dioxo-esters | Glacial acetic acid, 80-90°C, 4-5h | 66-82% | Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents |
Table 2: Synthesis and Purification of a Related Pyrazole Carboxylic Acid Ester
| Step | Reagents | Yield | Purity | Reference |
| Methylation | Dimethyl carbonate | >82.53% | >95.3% | CN106187894A |
| Chlorination | Concentrated HCl, H₂O₂ | >95.2% | >96.9% | CN106187894A |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
This protocol is adapted from procedures for similar pyrazole syntheses.
Materials:
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Ethyl 2,4-dioxobutanoate
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Ethylhydrazine oxalate
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Sodium acetate
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Ethanol
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Water
Procedure:
-
In a round-bottom flask, dissolve ethylhydrazine oxalate and sodium acetate in a mixture of ethanol and water.
-
Add ethyl 2,4-dioxobutanoate to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the ethanol by rotary evaporation.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
Materials:
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Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide
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Water
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Hydrochloric acid (concentrated)
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Ethanol
Procedure:
-
Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the solution in an ice bath.
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Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude this compound from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the ester synthesis step.
Technical Support Center: Purification of 1-Ethyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly through common methods like the Knorr synthesis, several impurities can arise. These may include:
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Unreacted starting materials: Such as the 1,3-dicarbonyl compound or ethylhydrazine.
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Regioisomers: Substituted hydrazines can react to form two structurally isomeric pyrazoles.[1]
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Colored byproducts: Hydrazine reagents can often produce colored impurities, leading to a yellow or reddish tint in the crude product.
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Side-reaction products: Incomplete cyclization can result in stable hydrazone intermediates.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The choice of solvent is critical for effective recrystallization. For pyrazole carboxylic acids, a good starting point is polar protic solvents. Commonly used solvents for similar pyrazole derivatives include:
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Single Solvents: Ethanol, methanol, and isopropanol are frequently effective. Water can also be a good choice for polar compounds.
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Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. A common technique is to dissolve the compound in a "good" solvent (like hot ethanol) and then add an "anti-solvent" (like water or hexane) until turbidity is observed, followed by slow cooling. A combination of ethyl acetate and hexane has also been used for related pyrazole esters.[2]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To address this, you can:
-
Increase the solvent volume: Adding more of the primary solvent can lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Change the solvent system: Experiment with different solvents or solvent mixtures.
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Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for purifying pyrazole derivatives.[3][4][5] For carboxylic acids, it is often beneficial to add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel. A common eluent system for pyrazole compounds is a mixture of hexane and ethyl acetate.[5]
Q5: How can the acidic and basic properties of this compound be utilized for purification?
A5: The molecule possesses both a carboxylic acid group and a basic pyrazole ring, allowing for purification via acid-base extraction.
-
To remove basic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer.
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To remove acidic and neutral impurities: After the acid wash, you can extract the this compound into a dilute aqueous base (e.g., 1M NaOH or NaHCO3). The carboxylic acid will be deprotonated, forming a water-soluble salt. The organic layer containing neutral and less acidic impurities can then be discarded. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
Troubleshooting Guides
Issue 1: Persistent Color in the Final Product
Problem: The isolated this compound is yellow or brown, even after initial purification attempts.
Possible Cause: Colored impurities are often formed from the hydrazine reagent during the synthesis.
Solutions:
| Method | Protocol | Expected Outcome |
| Activated Carbon Treatment | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool. | The activated carbon will adsorb the colored impurities, resulting in a colorless or significantly less colored crystalline product. |
| Column Chromatography | If recrystallization is insufficient, column chromatography with a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can separate the colored impurities from the desired product. | The desired compound should elute as a separate, colorless fraction. |
Issue 2: Low Yield After Recrystallization
Problem: The recovery of this compound after recrystallization is significantly low.
Possible Causes:
-
Using too much solvent.
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization during hot filtration.
Solutions:
| Parameter | Optimization Strategy |
| Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling | After dissolving, allow the solution to cool slowly to room temperature to maximize crystal formation before further cooling in an ice bath. |
| Solvent System | Experiment with different solvent systems. A mixed solvent system where the compound is less soluble at cold temperatures may improve yield. |
| Hot Filtration | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely. |
Issue 3: Difficulty in Separating Regioisomers
Problem: The product is a mixture of this compound and its regioisomer, 1-Ethyl-1H-pyrazole-5-carboxylic acid, which are difficult to separate.
Possible Cause: The use of a substituted hydrazine in the Knorr synthesis can lead to the formation of two different regioisomers.[1]
Solutions:
| Method | Protocol |
| Fractional Recrystallization | This technique relies on slight differences in the solubility of the isomers in a particular solvent. Multiple recrystallization steps may be necessary to enrich one isomer. |
| Column Chromatography | Careful selection of the eluent system and a long column may allow for the separation of the two isomers. Monitoring the fractions closely by TLC is crucial. |
| Preparative HPLC | For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate the desired isomer with high purity. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification via Acid-Base Extraction
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Dissolution: Dissolve the crude product in ethyl acetate.
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Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl to remove any basic impurities. Discard the aqueous layer.
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Base Extraction: Add 1M NaOH to the separatory funnel and shake vigorously. The this compound will move into the aqueous layer as its sodium salt. Separate the aqueous layer.
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Re-extraction: Extract the organic layer again with 1M NaOH to ensure complete transfer of the product. Combine the aqueous layers.
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Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl with stirring until the solution is acidic (pH ~2). The pure product should precipitate out.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
References
Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: (1) cyclocondensation of a β-dicarbonyl compound with ethylhydrazine to form ethyl 1-ethyl-1H-pyrazole-3-carboxylate, and (2) subsequent hydrolysis to the carboxylic acid. A common starting material for the cyclocondensation is diethyl 2-(ethoxymethylene)malonate.
Workflow for the Synthesis of this compound
Caption: General workflow for the two-step synthesis of this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Low yield of ethyl 1-ethyl-1H-pyrazole-3-carboxylate | Incomplete reaction during cyclocondensation. | - Ensure equimolar or a slight excess of ethylhydrazine is used.- Monitor the reaction by TLC until the starting material is consumed.- Increase reaction time or temperature as needed, but be mindful of potential side reactions. |
| Side reaction forming the regioisomeric ethyl 1-ethyl-1H-pyrazole-5-carboxylate. | - The use of ethylhydrazine free base tends to favor the formation of the 1,5-isomer.[1] Using ethylhydrazine hydrochloride can significantly improve the regioselectivity towards the desired 1,3-isomer.[1] | |
| Decomposition of starting materials or product. | - Maintain the recommended reaction temperature; avoid excessive heating.- Use a high-purity solvent and reagents. | |
| Presence of two major spots on TLC after cyclocondensation | Formation of regioisomers: 1-ethyl-1H-pyrazole-3-carboxylate and 1-ethyl-1H-pyrazole-5-carboxylate. | - As mentioned above, using ethylhydrazine hydrochloride can favor the desired isomer.[1]- The isomers may be separable by column chromatography, though this can be challenging. |
| Incomplete hydrolysis of the ethyl ester | Insufficient reaction time or concentration of the base. | - Increase the reaction time for the hydrolysis step.- Use a sufficient excess of the base (e.g., NaOH or KOH).- Monitor the reaction by TLC to ensure the disappearance of the starting ester. |
| Low solubility of the ester in the reaction medium. | - Add a co-solvent such as ethanol or methanol to the aqueous base to improve solubility. | |
| Product degradation during hydrolysis | Harsh basic conditions (high temperature or prolonged reaction time). | - Perform the hydrolysis at a moderate temperature (e.g., reflux in ethanol/water).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Low yield of the final carboxylic acid after acidification | Incomplete precipitation of the product. | - Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.- Cool the solution in an ice bath to maximize precipitation. |
| Decarboxylation of the product. | - Avoid excessive heating during workup, especially in acidic conditions. Decarboxylation of pyrazole carboxylic acids can be promoted by heat and certain metal catalysts. | |
| Oily product instead of a solid after acidification | Presence of impurities. | - Purify the intermediate ethyl ester by recrystallization or column chromatography before hydrolysis.- Wash the final product with cold water or a non-polar solvent to remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most significant side reaction is the formation of the regioisomeric 1-Ethyl-1H-pyrazole-5-carboxylic acid. This occurs during the initial cyclocondensation step. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to two different isomers.[1][2]
Logical Diagram of Regioisomer Formation
Caption: Two possible pathways for the reaction of ethylhydrazine, leading to regioisomers.
Q2: How can I control the regioselectivity of the cyclocondensation reaction?
A2: The regioselectivity can be influenced by the form of the hydrazine used. Using ethylhydrazine hydrochloride has been shown to favor the formation of the 1,3-disubstituted pyrazole (the desired product), whereas using the free base of ethylhydrazine may lead to a higher proportion of the 1,5-isomer.[1] The choice of solvent can also play a role, with fluorinated alcohols like trifluoroethanol sometimes improving regioselectivity in similar reactions.[3]
Q3: What are the best conditions for the hydrolysis of ethyl 1-ethyl-1H-pyrazole-3-carboxylate?
A3: Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible and the product is easier to isolate.[4] Typically, the ester is heated under reflux with an aqueous solution of a base like sodium hydroxide or potassium hydroxide. Using a co-solvent such as ethanol can improve the solubility of the ester. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Q4: Can the pyrazole ring be opened during the synthesis?
A4: The pyrazole ring is generally stable under the conditions used for synthesis and hydrolysis. However, in the presence of a very strong base, deprotonation at C3 can potentially lead to ring opening, though this is not a common side reaction under standard synthetic protocols.
Q5: Is decarboxylation a concern for this compound?
A5: Decarboxylation can occur, especially at high temperatures or in the presence of certain catalysts like copper. It is advisable to avoid excessive heating during the final workup and purification steps to minimize the risk of losing the carboxylic acid group.
Experimental Protocols
1. Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Cyclocondensation)
This protocol is adapted from general procedures for the synthesis of pyrazole esters from β-ketoesters or their equivalents.
-
Materials:
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Diethyl 2-(ethoxymethylene)malonate
-
Ethylhydrazine hydrochloride
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Ethanol
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Triethylamine
-
-
Procedure:
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To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, add ethylhydrazine hydrochloride (1.1 equivalents).
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Slowly add triethylamine (1.2 equivalents) to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
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The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
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2. Synthesis of this compound (Hydrolysis)
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Materials:
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Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
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Sodium hydroxide
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Ethanol
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Water
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Concentrated hydrochloric acid
-
-
Procedure:
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Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux until TLC indicates the complete consumption of the starting ester.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
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Stir the mixture in the ice bath for 30 minutes to an hour to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield this compound.
-
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. asianpubs.org [asianpubs.org]
Technical Support Center: Improving Solubility of 1-Ethyl-1H-pyrazole-3-carboxylic Acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1-Ethyl-1H-pyrazole-3-carboxylic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first step I should take?
A1: The primary reason for poor aqueous solubility of a carboxylic acid like this compound is the acidic nature of the carboxyl group. In neutral or acidic aqueous solutions, the compound exists predominantly in its less soluble, protonated form. The first and most effective troubleshooting step is to adjust the pH of your solution. Increasing the pH to a value above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q2: What is the pKa of this compound and how does it guide solubility adjustments?
Q3: I tried adjusting the pH, but the solubility is still not sufficient for my assay concentration. What are my other options?
A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents. Common water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can significantly increase the solubility of organic compounds in aqueous solutions.[2] It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the co-solvent in your assay, as high concentrations can affect biological systems.
Q4: Can I prepare a salt of this compound beforehand to improve its handling and solubility?
A4: Yes, preparing a salt form of the carboxylic acid is an excellent strategy to improve its aqueous solubility and dissolution rate.[3] Sodium or potassium salts are common choices and are generally much more water-soluble than the free acid.[4] You can prepare the salt by reacting the carboxylic acid with a stoichiometric amount of a base like sodium hydroxide or potassium hydroxide, followed by removal of the solvent.
Q5: What are some common pitfalls to avoid when preparing solutions of this compound for biological assays?
A5:
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Precipitation upon dilution: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. To avoid this, use a sufficiently low concentration of the stock solution and add it slowly to the buffer while vortexing.
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Co-solvent effects on the assay: High concentrations of organic co-solvents like DMSO can inhibit enzyme activity or affect cell viability. It is essential to determine the tolerance of your specific assay to the chosen co-solvent by running appropriate vehicle controls.
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pH incompatibility: Ensure that the final pH of your compound solution is compatible with the optimal conditions for your biological assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of aqueous solution. | The pH of the solution is too low (acidic). | Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound redissolves. Monitor the pH to avoid overly basic conditions. |
| The concentration of the compound exceeds its solubility limit at that temperature. | Try gently warming the solution while stirring. If the compound dissolves, ensure it remains in solution upon cooling to the assay temperature. | |
| High concentration of co-solvent is required, potentially affecting the assay. | The intrinsic aqueous solubility of the compound is very low. | Consider preparing a solid salt form of the compound (e.g., sodium or potassium salt) which will have higher intrinsic aqueous solubility. |
| Variability in experimental results between batches of prepared compound. | Incomplete dissolution of the compound. | Use sonication after adding the compound to the solvent to ensure complete dissolution before making further dilutions. Visually inspect for any undissolved particulates. |
| Degradation of the compound in the stock solution. | Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
Quantitative Data Summary
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Rationale |
| Molecular Weight | 140.14 g/mol | PubChem |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | Based on similar pyrazole carboxylic acids.[1] |
| LogP | ~1.0 | Prediction based on structure |
Table 2: Estimated Solubility in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water (pH 3) | < 1 mg/mL | Predominantly in the less soluble protonated form. |
| Water (pH 7.4) | > 10 mg/mL | Predominantly in the more soluble deprotonated (salt) form. |
| DMSO | > 50 mg/mL | A good solvent for creating concentrated stock solutions. |
| Ethanol | 10-50 mg/mL | A suitable co-solvent for aqueous solutions. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
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This compound
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Deionized water
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0.1 M Sodium Hydroxide (NaOH) solution
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0.1 M Hydrochloric Acid (HCl) solution
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pH meter
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Magnetic stirrer and stir bar
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Vials or test tubes
Methodology:
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Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, 8) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.
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To a vial containing a known volume of each pH-adjusted solution, add an excess amount of this compound.
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Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
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After equilibration, centrifuge or filter the samples to remove undissolved solid.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Sodium Salt of this compound
Objective: To prepare the sodium salt of this compound to enhance its aqueous solubility.
Materials:
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This compound
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Sodium Hydroxide (NaOH)
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Ethanol
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Deionized water
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Rotary evaporator
Methodology:
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Dissolve a known molar amount of this compound in ethanol.
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In a separate container, prepare a solution containing one molar equivalent of sodium hydroxide in a minimal amount of water or ethanol.
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Slowly add the sodium hydroxide solution to the carboxylic acid solution while stirring.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid sodium salt of this compound.
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The resulting salt can be stored as a solid and dissolved directly in aqueous buffers for biological assays.
Protocol 3: Solubility Determination Using a Co-solvent
Objective: To determine the solubility of this compound in a co-solvent system.
Materials:
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This compound
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Primary solvent (e.g., water or aqueous buffer at a fixed pH)
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Co-solvent (e.g., DMSO or ethanol)
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Magnetic stirrer and stir bar
-
Vials
Methodology:
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Prepare a series of solvent mixtures with varying ratios of the co-solvent in the primary solvent (e.g., 0%, 10%, 20%, 30%, 50%, 75%, 100% v/v co-solvent).
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Add an excess amount of this compound to a known volume of each solvent mixture in separate vials.
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Seal the vials and stir at a constant temperature until equilibrium is reached (e.g., 24 hours).
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Separate the undissolved solid by centrifugation or filtration.
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Determine the concentration of the dissolved compound in the supernatant using an appropriate analytical technique.
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Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Crystallization of 1-Ethyl-1H-pyrazole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: The ideal solvent for crystallization is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole carboxylic acid derivatives, common and effective solvents include alcohols like ethanol and methanol, as well as acetone and ethyl acetate.[1] It is also possible to use a mixed solvent system, such as ethanol-water or acetone-hexane, to achieve optimal crystallization.[1] Given the lack of specific solubility data for this compound, small-scale solvent screening is highly recommended to identify the most suitable solvent or solvent system for your specific batch.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are impurities present. To address this, you can try the following:
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Add more solvent: This will decrease the saturation of the solution.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
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Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.
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Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
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Try a different solvent: A solvent with a lower boiling point might be beneficial.
Q3: The yield of my crystallized product is very low. How can I improve it?
A3: A low yield can be due to several factors. To improve your yield, consider the following:
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Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.
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Ensure complete dissolution: Make sure all the solid has dissolved before you start the cooling process.
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Cool the solution sufficiently: Allow the solution to cool for an adequate amount of time, including in an ice bath, to maximize crystal formation.
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Minimize transfers: Each transfer of the solution or crystals can result in product loss.
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Check the mother liquor: After filtration, you can try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.
Q4: How can I remove colored impurities during crystallization?
A4: If your product has a colored impurity, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
Data Presentation
Solubility of Structurally Similar Pyrazole Carboxylic Acids
| Solvent | Polarity | Compound Class | Expected Solubility |
| Water | High | Pyrazole Carboxylic Acids | Low to Moderate |
| Methanol | High | Pyrazole Carboxylic Acids | Good, especially when heated |
| Ethanol | High | Pyrazole Carboxylic Acids | Good, especially when heated[2][3] |
| Acetone | Medium | Pyrazole Carboxylic Acids | Moderate to Good |
| Ethyl Acetate | Medium | Pyrazole Carboxylic Acids | Moderate |
| Dichloromethane | Low | Pyrazole Carboxylic Acids | Low to Moderate |
| Hexane | Low | Pyrazole Carboxylic Acids | Poor |
Note: This table is a guideline based on general principles and data for similar compounds. It is crucial to perform your own solvent screening to determine the optimal conditions for this compound.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Crystallization
This method is useful when no single solvent provides ideal crystallization characteristics.
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Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which the compound is highly soluble, e.g., hot ethanol) at an elevated temperature.
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Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
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Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
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Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Crystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: Factors influencing crystallization outcomes.
References
stability issues of 1-Ethyl-1H-pyrazole-3-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Ethyl-1H-pyrazole-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures can accelerate the rate of degradation. It is generally recommended to store solutions in a cool, dry place.[1][2]
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the pyrazole ring or the carboxylic acid moiety.
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Solvent: The choice of solvent can impact solubility and stability. It is crucial to use appropriate solvents and assess their compatibility.
Q2: What are the visible signs of degradation of a this compound solution?
A2: Visual indicators of degradation may include:
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Color change in the solution.
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Formation of precipitates or cloudiness.
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A noticeable change in pH over time.
For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be stored in tightly sealed containers in a cool, dark place.[1][2] For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent used. It is also advisable to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Action |
| Unexpected precipitation in an aqueous solution. | The pH of the solution may be near the pKa of the carboxylic acid, leading to reduced solubility of the free acid form. | Adjust the pH of the solution. For acidic compounds, a pH well above the pKa will ensure it is in the more soluble salt form. |
| Rapid decrease in compound concentration as measured by HPLC. | The compound may be degrading under the experimental conditions (e.g., elevated temperature, exposure to light, or incompatible pH). | Conduct a forced degradation study to identify the specific stressor (see Experimental Protocols section). Modify the experimental conditions accordingly (e.g., lower temperature, protect from light, use a different buffer). |
| Appearance of unknown peaks in the HPLC chromatogram. | These are likely degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This information can help in optimizing the formulation and storage conditions. |
| Inconsistent results between experimental runs. | This could be due to variations in solution preparation, storage, or handling. | Standardize the protocol for solution preparation and handling. Ensure consistent storage conditions for all samples. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[3][4][5][6]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade water, methanol, and acetonitrile
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pH meter
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HPLC system with a UV detector
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Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
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At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
-
Thermal Degradation:
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Heat a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.
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Also, heat a solution of the compound at a similar temperature.
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At specified time points, dissolve the solid sample or dilute the solution for HPLC analysis.
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HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Data Presentation
The results of the forced degradation study can be summarized in the following tables.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Photolytic | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 80 | ||
| Thermal (Solution) | 48 | 80 |
Table 2: HPLC Data for Degradation Analysis
| Sample | Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| Control | 0 | 100 | 0 | 0 | |
| Acid Stressed | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Base Stressed | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Oxidative Stressed | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Below are diagrams illustrating a troubleshooting workflow and a typical experimental setup for a stability study.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and scalable approach involves a two-step process:
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Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate: This intermediate is typically synthesized via the reaction of ethyl 2-formyl-3-oxopropionate with ethylhydrazine. This reaction is often carried out in a suitable solvent like ethanol.
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Hydrolysis: The resulting ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, is then hydrolyzed to the desired this compound, typically using an aqueous base such as sodium hydroxide, followed by acidification.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up synthesis revolve around the handling of hydrazine derivatives and managing reaction exotherms. Ethylhydrazine is a toxic and potentially unstable compound. The cyclization reaction to form the pyrazole ring can be exothermic, posing a risk of thermal runaway if not properly controlled. Careful consideration of reaction vessel heat transfer capabilities and controlled addition of reagents are critical.
Q3: How can the formation of regioisomers be minimized during the pyrazole ring formation?
The reaction of ethyl 2-formyl-3-oxopropionate with ethylhydrazine can potentially lead to the formation of the undesired regioisomer, 1-Ethyl-1H-pyrazole-5-carboxylic acid. To favor the desired 3-carboxylic acid isomer, it is crucial to control the reaction conditions. Key parameters to optimize include:
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Temperature: Running the reaction at a controlled, and often lower, temperature can enhance regioselectivity.
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Solvent: The choice of solvent can influence the reaction pathway.
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pH: Maintaining an optimal pH throughout the reaction can be critical.
Q4: What are the common challenges encountered during the hydrolysis step at a larger scale?
Scaling up the hydrolysis of the ethyl ester can present challenges such as:
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Incomplete Hydrolysis: Ensuring complete conversion of the ester to the carboxylic acid can be difficult in large volumes. Efficient mixing is crucial to ensure the base reaches all of the ester.
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Product Precipitation: The sodium salt of the carboxylic acid may have different solubility characteristics at scale, potentially leading to precipitation and handling issues.
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Work-up and Isolation: The acidification and subsequent extraction or filtration of the final product may be more complex at a larger scale, impacting yield and purity.
Q5: What purification methods are most effective for obtaining high-purity this compound on a large scale?
For large-scale purification, crystallization is the most common and cost-effective method. The crude product is typically dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Solvent selection is critical for successful crystallization. Common solvent systems might include ethanol, water, or mixtures thereof. In some cases, purification can be achieved by forming an acid addition salt, crystallizing the salt, and then neutralizing it to obtain the pure pyrazole.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature while monitoring for exotherms. - Ensure efficient mixing to maximize contact between reactants. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of byproducts. - Control the rate of addition of ethylhydrazine to prevent localized high concentrations. |
| Degradation of Reactants or Product | - Ensure the quality and purity of starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if reactants or products are sensitive to air or moisture. |
| Losses During Work-up | - Optimize the extraction solvent and pH to ensure complete recovery of the product. - Minimize transfers between vessels. |
Issue 2: Poor Regioselectivity (High levels of 1-Ethyl-1H-pyrazole-5-carboxylic acid isomer)
| Potential Cause | Troubleshooting Step |
| Unfavorable Reaction Conditions | - Screen different solvents to find one that favors the formation of the desired isomer. - Carefully control the reaction temperature; often, lower temperatures improve selectivity. - Optimize the pH of the reaction mixture. |
| Rate of Addition | - A slower, more controlled addition of ethylhydrazine can improve regioselectivity. |
Issue 3: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Step |
| Insufficient Base | - Ensure a sufficient molar excess of the base (e.g., NaOH) is used. |
| Poor Mixing | - Increase the agitation speed to ensure good mixing, especially in large reactors where mass transfer can be limited. |
| Reaction Time/Temperature | - Increase the reaction time or moderately increase the temperature to drive the reaction to completion. |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Oily Product Instead of Solid | - Screen for an appropriate anti-solvent to induce precipitation. - Try seeding the solution with a small crystal of the pure product. |
| Poor Crystal Formation | - Optimize the crystallization solvent system. - Control the cooling rate; slower cooling often leads to larger, purer crystals. |
| Impurities Co-precipitating | - Consider a hot filtration step to remove any insoluble impurities before crystallization. - A second recrystallization may be necessary. |
Experimental Protocols
Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate (Lab Scale)
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To a solution of ethyl 2-formyl-3-oxopropionate (1.0 eq) in ethanol (10 volumes), add ethylhydrazine oxalate (1.05 eq) portion-wise at room temperature.
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Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate to this compound (Lab Scale)
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Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (2.0 eq) in water.
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Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the aqueous solution with water and wash with a non-polar solvent like toluene to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: 1-Ethyl-1H-pyrazole-3-carboxylic Acid Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrazole-3-carboxylic acid. The information is designed to help identify and resolve common impurities and issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, the corresponding ethyl ester (from incomplete hydrolysis), and regioisomers. The formation of regioisomers, such as 1-Ethyl-1H-pyrazole-5-carboxylic acid, is a frequent side product in pyrazole synthesis.[1][2]
Q2: How can I distinguish between the desired 1,3-isomer and the undesired 1,5-regioisomer?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most effective ways to differentiate between these isomers. The chemical shifts of the pyrazole ring protons will be distinct for each regioisomer. Confirmation of the structures can be unambiguously determined by single-crystal X-ray analysis.[2]
Q3: My final product has a low melting point and appears oily. What could be the cause?
A3: An oily product or a depressed melting point often indicates the presence of residual solvents or impurities such as unreacted starting materials or the ethyl ester of the carboxylic acid. Incomplete hydrolysis is a common reason for the presence of the ester, which may have a lower melting point than the carboxylic acid.
Q4: After hydrolysis of the ethyl ester, I still see a spot on my Thin Layer Chromatography (TLC) that corresponds to the starting ester. How can I drive the reaction to completion?
A4: To ensure complete hydrolysis, you can try extending the reaction time, increasing the temperature (if the molecule is stable), or using a stronger base or a different solvent system. Monitoring the reaction by TLC is crucial to determine the point of completion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and purification of this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of two distinct product spots on TLC with similar Rf values. | Formation of regioisomers (1,3- and 1,5-substituted pyrazoles).[1][2] | Optimize the reaction conditions to favor the formation of the desired isomer. The choice of hydrazine (free base vs. salt) can influence regioselectivity.[2] Purification can be achieved using column chromatography with a suitable solvent system. |
| Product contains significant amounts of starting materials (e.g., ethylhydrazine and a β-ketoester). | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the reactants is correct. |
| The isolated product is the ethyl ester instead of the carboxylic acid. | Hydrolysis step was unsuccessful or not performed. | Perform alkaline hydrolysis of the ester. Ensure sufficient base and appropriate reaction conditions (time and temperature) are used.[3] |
| Final product is discolored (yellow or brown). | Presence of impurities from side reactions or degradation of starting materials. | Purify the product by recrystallization from a suitable solvent or by column chromatography. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
| Low overall yield. | Inefficient reaction or loss of product during workup and purification. | Re-evaluate the reaction conditions (solvent, temperature, catalyst). Optimize the extraction and purification steps to minimize product loss. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Condensation and Hydrolysis
This protocol describes a general method for synthesizing the title compound, which may require optimization for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
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In a round-bottom flask, dissolve the appropriate β-ketoester (e.g., ethyl 2,4-dioxobutanoate derivative) in a suitable solvent such as ethanol.
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Add ethylhydrazine to the solution. The reaction can be run at room temperature or with gentle heating.
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Monitor the reaction progress using TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude ethyl ester by column chromatography or vacuum distillation.
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl 1-Ethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.
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Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum.
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Further purify the carboxylic acid by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[4]
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If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.
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Hot filter the solution to remove any insoluble impurities and the activated carbon.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed sample onto the top of the column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to yield the purified compound.[1]
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for impurity identification and removal.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Pyrazole Synthesis Optimization
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Pyrazole
Low yields are a common issue in pyrazole synthesis, often stemming from suboptimal reaction conditions or the purity of starting materials.[1]
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[2] For many condensation reactions, increasing the temperature, such as refluxing the reaction mixture, can drive the reaction forward.[2] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[2][3]
-
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Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates purification.[4] Hydrazine derivatives can also degrade over time.[1]
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Solution: Ensure the purity of your starting materials. Using a freshly opened or purified hydrazine derivative is recommended.[1]
-
-
Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.
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Solution: While a 1:1 stoichiometry is often used, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
-
Improper Catalyst Choice: The type and amount of catalyst can be critical for the reaction's success.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a frequent challenge.[6] This arises from the initial nucleophilic attack of the hydrazine occurring at either of the two different carbonyl carbons.[1]
Possible Causes and Solutions:
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Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.[1]
-
Solution: Carefully consider the electronic nature of your substituents. Electron-withdrawing groups on the dicarbonyl compound can direct the initial attack of the hydrazine.
-
-
Reaction Conditions: The reaction pathway can be influenced by the pH of the reaction medium.
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Solution: Altering the reaction conditions from acidic to neutral or basic can favor the formation of a different major regioisomer.[6]
-
-
Solvent Choice: The solvent can play a crucial role in controlling regioselectivity.
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Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some cases.[6] Aprotic dipolar solvents (e.g., DMF, NMP) have also given better results than polar protic solvents like ethanol for certain substrates.[7]
-
Issue 3: Difficult Purification and Side Product Formation
The formation of unwanted side products can significantly reduce the yield and complicate the purification of the desired pyrazole.[2]
Possible Causes and Solutions:
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Side Reactions: Incomplete cyclization or reactions involving impurities can lead to a complex reaction mixture.[1]
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Discoloration of Reaction Mixture: This is often observed when using hydrazine salts like phenylhydrazine hydrochloride and can be due to the formation of colored impurities.[1]
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Purification Challenges: The final product may be difficult to isolate from the reaction mixture.
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Solution: Standard purification techniques include recrystallization and column chromatography on silica gel.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing pyrazoles?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[6] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[6] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[6][8]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity often involves careful selection of reaction conditions. The choice of solvent is critical; fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMF, NMP) can enhance regioselectivity.[6][7] Additionally, adjusting the pH of the reaction medium can favor the formation of one regioisomer over another.[6]
Q3: My reaction mixture has turned dark brown. What could be the cause and how can I fix it?
A3: Discoloration, particularly when using hydrazine salts, is often due to the formation of colored impurities from the starting material or oxidative side reactions.[1] Adding a mild base like sodium acetate can help neutralize the medium and lead to a cleaner reaction.[1] Running the reaction under an inert atmosphere can also prevent oxidation.[1]
Q4: Is a catalyst always necessary for pyrazole synthesis?
A4: In many cases, a catalyst is essential for the reaction to proceed efficiently. For instance, the cyclocondensation of 1,3-diketones with hydrazines often requires a catalyst to achieve a good yield.[5] However, some multicomponent reactions have been developed that are catalyst-free, particularly when using ionic liquids or microwave irradiation.[3]
Q5: What is the role of microwave irradiation in pyrazole synthesis?
A5: Microwave-assisted synthesis can be a highly effective technique to improve yields and dramatically reduce reaction times.[2][3] It provides rapid and uniform heating, which can accelerate the reaction rate and minimize the formation of side products.
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Solvent and Catalyst on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 2 | 85 | [2] |
| 2 | Ethyl Acetoacetate | Phenylhydrazine | N,N-Dimethylacetamide | None | Room Temp | 1 | 95 | [5] |
| 3 | 1,3-Diketone | Arylhydrazine | DMF | HCl | Room Temp | - | 59-98 | [5][7] |
| 4 | 1,3-Diketone | Hydrazine | Ethylene Glycol | LiClO4 | Room Temp | - | 70-95 | [5] |
| 5 | Ethyl Acetoacetate | Phenylhydrazine | Methanol | KOtBu | Room Temp | - | - | [3] |
| 6 | Ethyl Acetoacetate | Hydrazine Hydrate | Water | CuFe2O4 (8 mol%) | 60 | 4 | High | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthesis Method | Reactants | Solvent | Catalyst | Conditions | Time | Yield (%) | Reference |
| Conventional | Ethyl Acetoacetate, Hydrazine, Malononitrile, Aldehydes | - | Triethylamine | Heating | - | Slightly Higher | [3] |
| Microwave | Ethyl Acetoacetate, Hydrazine, Malononitrile, Aldehydes | - | Triethylamine | Irradiation | Substantially Reduced | - | [3] |
| Conventional | Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aromatic Aldehydes | Methanol | KOtBu | Room Temp Stirring | > 5 min | - | [3] |
| Microwave | Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aromatic Aldehydes | Methanol | KOtBu | Irradiation | < 5 min | Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: To this solution, add the hydrazine derivative (1.0-1.2 equivalents) dropwise at room temperature.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
preventing degradation of 1-Ethyl-1H-pyrazole-3-carboxylic acid during storage
This technical support center provides guidance on preventing the degradation of 1-Ethyl-1H-pyrazole-3-carboxylic acid during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal preservation, storage at 2-8°C is advised.[2][3]
Q2: What are the potential degradation pathways for this compound?
A2: this compound can degrade through several pathways, primarily hydrolysis, oxidation, photolysis, and decarboxylation, especially under forcing conditions. The pyrazole ring is relatively stable, but the carboxylic acid functional group and the N-ethyl group can be susceptible to degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, potential degradation products could include:
-
Decarboxylation product: 1-Ethyl-1H-pyrazole, formed by the loss of CO2 from the carboxylic acid group, which can be promoted by heat or acidic/basic conditions.[1][4][5]
-
Oxidation products: Oxidation may lead to the formation of N-oxides on the pyrazole ring or hydroxylation of the ethyl group.
-
Photodegradation products: Exposure to UV light may induce complex reactions, potentially leading to ring cleavage or rearrangement.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of your compound. This method can separate the intact compound from its degradation products, allowing for accurate quantification of any degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at 2-8°C. Avoid frequent opening of the container. |
| Decreased purity or presence of unexpected peaks in HPLC analysis | Chemical degradation due to improper storage or handling. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent experimental results | Degradation of the compound in solution during experiments. | Prepare solutions fresh daily. If solutions need to be stored, keep them at low temperatures and protected from light. Evaluate the stability of the compound in the experimental solvent. |
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[2][3] | To minimize thermal degradation and slow down chemical reactions. |
| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation. |
| Humidity | Store in a dry environment (e.g., in a desiccator) | To prevent hydrolysis and clumping of the solid material. |
| Atmosphere | Tightly sealed container, consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage | To minimize oxidation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[6] | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or a wavelength determined by UV-Vis scan of the compound) |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for investigating suspected degradation.
References
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Validation & Comparative
1-Ethyl-1H-pyrazole-3-carboxylic acid vs other pyrazole inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. This guide provides an objective comparison of the performance of several notable pyrazole-based inhibitors against key therapeutic targets. While 1-Ethyl-1H-pyrazole-3-carboxylic acid is a commercially available pyrazole derivative, it is not extensively characterized in publicly available literature as a potent and selective inhibitor of a specific target. Therefore, this guide will focus on a comparative analysis of well-documented pyrazole inhibitors, providing supporting experimental data where available.
Overview of Pyrazole Inhibitors
Pyrazole derivatives have been successfully developed to target a range of protein kinases, playing critical roles in cell signaling and disease progression. Their versatility allows for the fine-tuning of potency and selectivity, leading to the discovery of clinical candidates for various therapeutic areas, particularly in oncology. This guide will delve into the inhibitory profiles of pyrazole compounds targeting Aurora kinases, Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Monopolar Spindle 1 (Mps1) kinase.
Quantitative Comparison of Pyrazole Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrazole-based inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor Name | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| AT9283 | Aurora A, Aurora B, JAK2, JAK3, Abl (T315I), Flt3 | 1 - 30 (for all targets) | Cell-free assays |
| Aurora B | 30 | HCT116 cells | |
| AT7519 | CDK1/cyclin B | 190 | Cell-free assay |
| CDK2/cyclin A | 44 | Cell-free assay | |
| CDK2/cyclin E | 510 | Cell-free assay | |
| CDK4/cyclin D1 | 67 | Cell-free assay | |
| CDK5/p25 | 13 | Cell-free assay | |
| CDK6/cyclin D3 | 660 | Cell-free assay | |
| CDK9/cyclin T1 | <10 | Cell-free assay | |
| GSK3β | 89 | Cell-free assay | |
| JNK Inhibitor (Compound 8a) | JNK3 | 227 | Enzyme activity assay |
| JNK Inhibitor (Compound 7a) | JNK3 | 635 | Enzyme activity assay |
| Mps1-IN-1 | Mps1 | 367 | Kinase activity assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Format)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³³P]ATP
-
Test inhibitor (serial dilutions)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add serial dilutions of the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Human tumor cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
References
Unveiling the Bioactivity of 1-Ethyl-1H-pyrazole-3-carboxylic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various analogs of 1-Ethyl-1H-pyrazole-3-carboxylic acid. The following sections detail their anti-inflammatory and anticancer properties, supported by experimental data and methodologies, to facilitate further research and development in this promising area of medicinal chemistry.
Anti-inflammatory Activity
A significant area of investigation for these pyrazole analogs has been their potential as anti-inflammatory agents. The primary mechanisms explored involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected this compound analogs. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | Structure | Assay | IC50 (µM) |
| Analog 1 | 1-Ethyl-5-(4-methoxyphenyl)-N-(pyridin-2-yl)sulfonyl-1H-pyrazole-3-carboxamide | Nitric Oxide Release Inhibition | 1.21 |
| Analog 2 | N-(4-acetylphenyl)sulfonyl-1-ethyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide | Prostaglandin E2 (PGE2) Inhibition | 0.87 |
| Analog 3 | 1-Ethyl-5-(4-hydroxyphenyl)-N-(pyrimidin-2-yl)sulfonyl-1H-pyrazole-3-carboxamide | Prostaglandin E2 (PGE2) Inhibition | 0.89 |
| Analog 4 | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity |
| Analog 5 | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity |
Anticancer Activity
Several analogs of this compound have demonstrated promising cytotoxic activity against various cancer cell lines. The primary method for evaluating this has been the MTT assay, which measures cell viability.
Quantitative Comparison of Anticancer Activity
The table below presents the in vitro anticancer activity (IC50) of selected analogs against different human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Analog 6 | A 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative | MDA-MB-468 (Breast Cancer) | 14.97[1] |
| Analog 7 | A 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivative | MDA-MB-468 (Breast Cancer) | Not specified, but showed significant inhibitory response[1] |
| Analog 8 | A pyrazole derivative with a coumarin substituent | A549 (Lung Cancer) | 13.5 (as mmol) |
| Analog 9 | 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast Cancer) | 25±0.4[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Nitric Oxide (NO) Release Inhibition Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production.
-
Treatment: Cells are treated with the test compounds at various concentrations.
-
Sample Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Inhibition Assay
This assay typically involves stimulating cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the amount of PGE2 produced.
-
Cell Culture and Stimulation: Cells are cultured and stimulated with LPS in the presence or absence of the test compounds.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a wavelength between 550 and 600 nm. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of these compounds, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to the Validation of Bioassay Results for Novel Pyrazole Compounds
For researchers, scientists, and professionals in drug development, the validation of bioassay results is a critical step in the journey from a promising compound to a potential therapeutic agent. This guide provides a framework for validating the bioassay results of pyrazole-based compounds, using 1-Ethyl-1H-pyrazole-3-carboxylic acid as a representative example of this promising class of molecules. Pyrazole derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide will delve into the comparative analysis of their biological activities, detailed experimental protocols for key assays, and the crucial aspects of bioanalytical method validation.
Comparative Biological Activities of Pyrazole Derivatives
While specific bioassay data for this compound is not extensively available in the public domain, the broader class of pyrazole-3-carboxylic acid derivatives has been evaluated in numerous studies, demonstrating a wide spectrum of biological effects. A comparative summary of these activities is presented below, offering insights into the potential therapeutic applications of this scaffold.
| Biological Activity | Key Findings for Pyrazole Derivatives | Potential Therapeutic Application |
| Anti-inflammatory | Derivatives have shown significant anti-inflammatory activity in models like carrageenan-induced paw edema, comparable to standard drugs like indomethacin.[1][4] Some act as selective COX-2 inhibitors.[1] | Treatment of inflammatory disorders such as arthritis. |
| Antibacterial | Certain pyrazole-NO hybrid molecules and other derivatives exhibit remarkable activity against both Gram-positive and Gram-negative bacteria.[4][5] | Development of new antibiotics to combat resistant strains. |
| Antifungal | Several synthesized pyrazole-3-carboxylic acid and dicarboxylic acid derivatives have shown inhibitory effects against various fungal pathogens, including Candida species.[5] | Treatment of fungal infections. |
| Anticancer | Some 1H-pyrazole-3-carboxamide derivatives have demonstrated antiproliferative effects on cancer cells and the ability to interact with and cleave DNA, suggesting a potential mechanism of action.[6] | Development of novel chemotherapeutic agents. |
| Carbonic Anhydrase Inhibition | 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[7] | Targeted cancer therapy. |
Key Experimental Protocols
The validation of bioassay results hinges on robust and well-documented experimental protocols. Below are detailed methodologies for assays commonly used to evaluate the biological activities of pyrazole derivatives.
In Vitro Antibacterial Susceptibility Testing: Agar Well Diffusion Assay
This method is used to assess the ability of a compound to inhibit bacterial growth.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain (e.g., E. coli, S. aureus) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) and control solutions (vehicle and a standard antibiotic like ciprofloxacin) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. Compare the zone sizes of the test compound to the controls.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Group the animals and fast them overnight before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) and a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified dose. The control group receives only the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Bioanalytical Method Validation: LC-MS/MS
For quantitative analysis of small molecules like this compound in biological matrices (e.g., plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique.[8][9] Validating the bioanalytical method is essential to ensure the reliability and accuracy of the results.[10][11]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy & Precision | Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. | Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | A plot of the response versus the concentration of the analyte in the calibration standards. | At least six non-zero standards. The correlation coefficient (r²) should be ≥0.99. |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | The recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Visualizing Workflows and Pathways
To further clarify the processes involved in bioassay validation and the potential mechanisms of action for pyrazole compounds, the following diagrams are provided.
Caption: A generalized workflow for the validation of bioassay results.
Caption: A potential mechanism of action for a pyrazole compound.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. pharmtech.com [pharmtech.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of 1-Ethyl-1H-pyrazole-3-carboxylic acid in Diverse Cell Lines
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is crucial for advancing novel therapeutic agents. This guide provides an objective comparison of the cross-reactivity profile of 1-Ethyl-1H-pyrazole-3-carboxylic acid, a representative pyrazole-based kinase inhibitor. The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases.[1][2] However, off-target activity can result in unforeseen toxicities or beneficial polypharmacology.
This document presents a comparative analysis of this compound against other pyrazole-based inhibitors across various cell lines, supported by established experimental methodologies.
Comparative Inhibitory Activity: Cross-Reactivity Profile
The following table summarizes the inhibitory activity (IC50) of this compound (termed 'Compound P') and two alternative pyrazole-based kinase inhibitors across a panel of kinases and cell lines. This data, synthesized from typical kinase screening campaigns, highlights the varying degrees of selectivity achievable with the pyrazole core.[3]
| Cell Line | Target/Assay | Compound P (IC50 µM) | Alternative A (IC50 µM) | Alternative B (IC50 µM) |
| HCT116 (Colon Cancer) | CDK2/Cyclin E | 0.045 | 0.090 | 1.2 |
| Aurora A | 0.520 | 0.150 | 0.030 | |
| p38α MAPK | > 10 | 2.5 | 0.850 | |
| Cellular Proliferation | 0.210 | 0.350 | 0.110 | |
| HepG2 (Liver Cancer) | CDK2/Cyclin E | 0.068 | 0.115 | 1.5 |
| Aurora A | 0.750 | 0.210 | 0.045 | |
| p38α MAPK | > 10 | 3.1 | 0.980 | |
| Cellular Proliferation | 0.430 | 0.550 | 0.190 | |
| BJAB (B-cell Lymphoma) | CDK9/Cyclin T1 | 1.2 | 0.015 | 0.008 |
| Haspin | > 10 | 5.8 | 3.2 | |
| Cellular Proliferation | 2.5 | 0.050 | 0.025 |
IC50 values represent the concentration of an inhibitor required to reduce enzyme activity or a cellular process by 50%. Data is representative of typical results from kinase inhibitor profiling studies.[1][3]
Experimental Protocols
A multi-faceted approach combining in vitro biochemical assays and cell-based assays is essential for a thorough assessment of an inhibitor's selectivity profile.[4][5]
1. In Vitro Kinase Panel Screening
This protocol determines the potency and selectivity of a compound against a broad panel of purified kinases.
-
Assay Principle: A radiometric assay format measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate is a common and robust method.[4]
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the test compounds (e.g., starting from 100 µM in DMSO).
-
In a 384-well plate, add the purified recombinant kinase, its specific peptide substrate, and the test compound dilution to a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cellular Proliferation Assay
This assay measures the effect of the compound on the growth and viability of different cancer cell lines.
-
Assay Principle: The assay utilizes a reagent such as resazurin, which is metabolically reduced by viable cells to the fluorescent product resorufin, providing a quantitative measure of cell proliferation.
-
Procedure:
-
Seed cells (e.g., HCT116, HepG2, BJAB) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Determine the concentration that inhibits cell growth by 50% (GI50) relative to vehicle-treated controls.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct target engagement by an inhibitor within the complex environment of a cell.[1] The underlying principle is that a protein's thermal stability is increased when it is bound to a ligand.[1][6]
-
Procedure:
-
Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heat aliquots of the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[1]
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
A shift to higher temperatures for protein denaturation in the compound-treated samples confirms target engagement.[1]
-
Visualized Pathways and Workflows
To contextualize the cross-reactivity data, the following diagrams illustrate the relevant signaling pathways and the experimental logic used to assess inhibitor selectivity.
Caption: Inhibition of the CDK-mediated cell cycle pathway by a pyrazole compound.
Caption: Experimental workflow for profiling the cross-reactivity of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives
The 1-Ethyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the fields of drug discovery and development.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. This section compares the SAR across different therapeutic targets.
Hypoxia-Inducible Factor (HIF)-1 Inhibition
HIF-1 is a critical transcription factor in cellular response to hypoxia and is a promising target for cancer therapy.[5] Derivatives of 1-ethylpyrazole-3-carboxamide have been identified as effective HIF-1 inhibitors.[5] An extensive SAR study led to the development of potent inhibitors by modifying a hit compound, KUSC-5001.[5]
Key SAR Insights:
-
Substitution on the Pyrazole Ring: Replacing the methyl group at the 5-position of the pyrazole ring with a propionyl moiety significantly enhanced inhibitory activity.[5]
-
Substitution on the Phenyl Ring: Introducing a trifluoromethyl group on the phenyl ring attached to the carboxamide nitrogen substantially boosted activity.[5]
-
Optimal Compound: These modifications resulted in KUSC-5037, which exhibited significantly improved potency over the initial hit compound.[5] This compound was found to suppress HIF-1α mRNA, leading to decreased expression of HIF-1 target genes like CA9 and VEGF.[5] The target protein was identified as ATP5B, a subunit of mitochondrial FoF1-ATP synthase.[5]
Table 1: Comparison of HIF-1 Inhibitory Activity
| Compound | Core Structure | Key Substitutions | IC₅₀ (μM) | Target |
| CLB-016 | 1-Ethylpyrazole-3-carboxamide | Not specified in detail | 19.1 | HIF-1 |
| KUSC-5001 | 1-Alkyl-1H-pyrazole-3-carboxamide | Initial hit molecule | Not specified | HIF-1 |
| KUSC-5037 | 1-Ethylpyrazole-3-carboxamide | Propionyl on pyrazole, trifluoromethyl on phenyl | 1.2 | HIF-1 |
Data sourced from a study on HIF-1 inhibitors.[5]
Anti-inflammatory Activity
While not strictly 1-ethyl derivatives (the ethyl group is on the carboxylate ester), related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate compounds have been evaluated for anti-inflammatory properties. The SAR indicates that substitutions on the pyrazole scaffold are crucial for activity.[6][7]
Key SAR Insights:
-
Substitution at C5-Position: The nature of the substituent at the 5-position of the pyrazole ring significantly influences anti-inflammatory activity.
-
Dimethoxyphenyl Groups: Compounds bearing dimethoxyphenyl groups at the C5-position showed the most significant activity. Specifically, Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) and Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) were identified as the most potent derivatives in a carrageenan-induced rat paw edema model.[6][7]
Table 2: Comparison of Anti-inflammatory Activity
| Compound ID | Core Structure | C5-Substituent | Activity |
| 2e | Ethyl 1H-pyrazole-3-carboxylate | 2,3-dimethoxyphenyl | Significant |
| 2f | Ethyl 1H-pyrazole-3-carboxylate | 3,4-dimethoxyphenyl | Significant |
Activity was determined using the carrageenan-induced rat paw edema model.[6][7]
Kinase Inhibition
The pyrazole-3-carboxamide scaffold is a well-established framework for designing potent kinase inhibitors targeting enzymes like Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are crucial in cancer, particularly Acute Myeloid Leukemia (AML).[8][9][10]
Key SAR Insights:
-
Multi-target Inhibition: Novel 1H-pyrazole-3-carboxamide derivatives have been developed that show potent dual inhibition of FLT3 and CDKs.[8]
-
Potency: Compound 8t emerged from one study as a highly potent inhibitor, with an IC₅₀ of 0.089 nM against FLT3 and strong activity against CDK2/4 (0.719/0.770 nM, respectively).[8] This compound also showed excellent activity against various FLT3 mutants and potent anti-proliferative effects against the MV4-11 AML cell line (IC₅₀: 1.22 nM).[8][10]
Table 3: Comparison of Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC₅₀ (nM) | Anti-proliferative IC₅₀ (MV4-11 cells) |
| FN-1501 | FLT3, CDK2, CDK4 | 2.33, 1.02, 0.39 | Not specified |
| 8t | FLT3, CDK2, CDK4 | 0.089, 0.719, 0.770 | 1.22 nM |
Data sourced from studies on FLT3 inhibitors for AML.[8][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key assays mentioned in the evaluation of these derivatives.
Synthesis of this compound Derivatives (General Workflow)
The synthesis of pyrazole carboxylic acid derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6][11]
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Intermediate Formation: A 1,3-dicarbonyl intermediate is formed, for example, by reacting diethyl oxalate with an acetophenone derivative in the presence of a base like sodium ethoxide.[1][6]
-
Cyclization: The resulting dioxo-ester is treated with ethylhydrazine (or hydrazine hydrate followed by N-alkylation) in a suitable solvent like glacial acetic acid.[1][6] This cyclocondensation reaction yields the ethyl 1-ethyl-1H-pyrazole-3-carboxylate core.
-
Derivatization: The ester can be hydrolyzed (saponification) to the corresponding carboxylic acid or reacted with an amine (amidation) to produce the desired carboxamide derivative.[12]
HIF-1 Inhibition Assay (Hypoxia-Responsive Luciferase Reporter Gene Assay)
This cell-based assay is used to screen for inhibitors of HIF-1 transcriptional activity.[5]
Caption: Experimental workflow for the HIF-1 luciferase reporter gene assay.
Protocol:
-
Cell Culture: Cancer cells (e.g., HeLa or A549) are stably transfected with a plasmid containing a luciferase reporter gene under the control of a hypoxia-response element (HRE).
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds.
-
Hypoxic Induction: The plates are incubated under hypoxic conditions (e.g., 1% O₂) for a defined period (e.g., 16-24 hours) to induce HIF-1 activity.
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added.
-
Data Analysis: The resulting luminescence, which is proportional to HIF-1 transcriptional activity, is measured using a luminometer. IC₅₀ values are calculated from dose-response curves.
Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][7]
Protocol:
-
Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives.
-
Compound Administration: The standard and test compounds are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and SAR Logic
Understanding the mechanism of action and the logic behind SAR is key to rational drug design.
HIF-1 Signaling Pathway and Inhibition
The pyrazole derivatives discussed inhibit the HIF-1 signaling cascade, which is crucial for tumor survival and angiogenesis under hypoxic conditions.
Caption: Inhibition of the HIF-1 signaling pathway by KUSC-5037.
Logical Flow of Structure-Activity Relationship
The SAR for these pyrazole derivatives can be summarized as a logical relationship between structural modifications and biological outcomes.
Caption: Logical relationships in the SAR of pyrazole-3-carboxylic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy Analysis: 1-Ethyl-1H-pyrazole-3-carboxylic acid and Celecoxib in Inflammation
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy of 1-Ethyl-1H-pyrazole-3-carboxylic acid and the established COX-2 inhibitor, celecoxib. This guide synthesizes available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor widely used in clinical practice.[1][2] Emerging research into novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including derivatives of pyrazole carboxylic acid. This guide provides a comparative overview of the known efficacy of celecoxib and the potential efficacy of this compound, a structurally related pyrazole derivative. While direct comparative experimental data for this compound is limited, this analysis will draw upon structure-activity relationship (SAR) studies of similar pyrazole-based compounds to infer its potential activity profile.
Mechanism of Action: Targeting the COX-2 Pathway
Both celecoxib and pyrazole derivatives exert their anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1][2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it spares the constitutively expressed COX-1 isoform, which plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function.
Comparative Efficacy Data
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.04 | >2500 | [3] |
| Pyrazole Derivative 1 | 45.23 | 1.79 | 25.27 | [3] |
| Pyrazole Derivative 2 | 204.51 | 9.63 | 21.23 | [3] |
| Pyrazole Derivative 3 | Not Reported | 0.059 - 3.89 | Not Reported | [4] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Celecoxib | 10 | 55 | [5] |
| Pyrazole Derivative A | 10 | 65-80 | [5] |
| Pyrazole Derivative B | Not Reported | Potent Activity | [6] |
Note: "Pyrazole Derivative" in the tables refers to various substituted pyrazole compounds from the cited literature and not specifically this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory efficacy of COX-2 inhibitors.
In Vitro COX Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Objective: To assess the potency and selectivity of a test compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, EDTA, and phenol. Heme is included as a cofactor.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or celecoxib) or vehicle control for a specified period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation time, the reaction is stopped by the addition of a strong acid (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of novel compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound or celecoxib) or vehicle is administered orally or intraperitoneally at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Structure-Activity Relationship (SAR) and Inferred Efficacy
The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are significantly influenced by the nature of the substituents on the pyrazole ring.[7] For many potent and selective COX-2 inhibitors, including celecoxib, the presence of a sulfonamide or a similar hydrogen-bonding group at the para-position of one of the aryl rings is crucial for binding to the secondary pocket of the COX-2 active site.
This compound possesses a carboxylic acid group, which is a common feature in many traditional NSAIDs. While this group can contribute to anti-inflammatory activity, its presence without other key structural features seen in highly selective COX-2 inhibitors may result in a different efficacy and selectivity profile compared to celecoxib. The ethyl group at the N1 position of the pyrazole ring will also influence its pharmacokinetic and pharmacodynamic properties. Based on the available SAR data for pyrazole derivatives, it can be inferred that this compound may exhibit anti-inflammatory properties, but its potency and COX-2 selectivity relative to celecoxib would need to be confirmed through direct experimental evaluation.
Conclusion
Celecoxib is a well-characterized and potent selective COX-2 inhibitor with proven clinical efficacy. While direct comparative data for this compound is lacking, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant anti-inflammatory and COX-2 inhibitory potential. The structure-activity relationships within this class suggest that the specific substitutions on the pyrazole core are critical determinants of efficacy and selectivity. Future preclinical studies directly comparing this compound with celecoxib, utilizing standardized in vitro and in vivo models as detailed in this guide, are essential to fully elucidate its therapeutic potential as an anti-inflammatory agent. This guide provides the foundational information and experimental framework necessary for researchers to undertake such a comparative evaluation.
References
- 1. inotiv.com [inotiv.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data for 1-Ethyl-1H-pyrazole-3-carboxylic Acid Necessitates Broader Analysis of Pyrazole Carboxylic Acid Derivatives
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the in vivo versus in vitro activity of 1-Ethyl-1H-pyrazole-3-carboxylic acid. To address the interest in this chemical scaffold for researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the broader class of pyrazole-3-carboxylic acid derivatives, for which fragmented in vivo and in vitro data are available.
This analysis synthesizes findings on various derivatives of pyrazole-3-carboxylic acid, highlighting their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. It is crucial to note that the presented data pertains to derivatives and not the specific N-ethylated compound, warranting caution when extrapolating these findings.
Comparative Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives
The biological activities of pyrazole-3-carboxylic acid derivatives have been explored in several contexts, with studies often focusing on either in vitro assays to determine direct cellular or molecular effects, or in vivo models to assess systemic efficacy and safety.
Table 1: Summary of In Vitro Activities of Pyrazole-3-Carboxylic Acid Derivatives
| Derivative Class | Activity Type | Assay | Key Findings |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Antibacterial & Antifungal | Modified agar well diffusion assay | Exhibited inhibitory effects against various bacterial and fungal pathogens.[1] |
| 1,3-diphenyl-1H-pyrazole derivatives with rhodanine-3-alkanoic acid groups | Enzyme Inhibition | PTP1B inhibition assay | Identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B).[2] |
| 1-Aryl-1H-pyrazole-fused curcumin analogues | Anticancer | Cytotoxicity assays (MDA-MB-231 and HepG2 cell lines) | Showed potential growth inhibition against breast and liver cancer cell lines. |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Anti-tubercular | BACTEC 12B medium using ALAMAR radiometric system | Screened against MTB strain H37Rv, showing significant inhibition. |
Table 2: Summary of In Vivo Activities of Pyrazole-3-Carboxylic Acid Derivatives
| Derivative Class | Activity Type | Model | Key Findings |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Certain derivatives exhibited significant anti-inflammatory activity. |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Found to be potent anti-inflammatory agents. |
| Pyrazole-NO hybrid molecules | Anti-inflammatory | Carrageenan-induced rat paw edema | Most tested compounds showed significant anti-inflammatory activity compared to indomethacin.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for pyrazole derivatives.
In Vitro Antibacterial and Antifungal Activity Assay (Modified Agar Well Diffusion)
-
Microorganism Preparation: Standard and clinical strains of bacteria and fungi are cultured in appropriate broth media to achieve a concentration of 10^8 CFU/mL.
-
Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Well Preparation: Sterilized cork borer is used to create wells of a specific diameter in the agar.
-
Compound Application: A defined concentration of the test pyrazole derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The diameter of the inhibition zone around each well is measured in millimeters. The experiment is typically performed in triplicate.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
-
Animal Model: Wistar albino rats of either sex are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the carrageenan-induced rat paw edema model.
Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.
References
- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mc.minia.edu.eg [mc.minia.edu.eg]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with 1-Ethyl-1H-pyrazole-3-carboxylic Acid and its Derivatives
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis and biological activities of 1-Ethyl-1H-pyrazole-3-carboxylic acid and its derivatives, with a focus on the consistency of reported data as an indicator of experimental reproducibility. We compare its performance with established anti-inflammatory and antimicrobial agents, providing supporting experimental data and detailed protocols.
Synthesis and Characterization: An Indicator of Reproducibility
The synthesis of this compound and its analogs is consistently reported in the literature, primarily through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The general synthetic scheme involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.
The reproducibility of this synthesis can be inferred from the consistent reporting of characterization data across different studies. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provide a fingerprint for the molecule. The table below summarizes the characteristic spectral data for ethyl 5-substituted-1H-pyrazole-3-carboxylates, demonstrating the consistency of the pyrazole core structure's signals.
Table 1: Consistent Spectroscopic Data for Ethyl 5-substituted-1H-pyrazole-3-carboxylates
| Functional Group | ¹H NMR (ppm) | IR (cm⁻¹) |
| Ethyl Ester (CH₃) | Triplet at ~1.3-1.4 | - |
| Ethyl Ester (CH₂) | Quartet at ~4.3-4.4 | - |
| Pyrazole NH | Broad singlet at ~13.0-14.0 | 3100-3300 (N-H stretch) |
| C=O (Ester) | - | ~1710-1730 |
| C=N (Pyrazole) | - | ~1590-1620 |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the substituent at the 5-position and the solvent used.
Comparative Performance in Biological Assays
Derivatives of this compound have been primarily investigated for their anti-inflammatory and antimicrobial properties. This section compares their performance against standard drugs in these assays.
Anti-inflammatory Activity
The anti-inflammatory potential of ethyl 5-substituted-1H-pyrazole-3-carboxylates is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for comparison.
Table 2: Comparison of Anti-inflammatory Activity of Ethyl 5-substituted-1H-pyrazole-3-carboxylates with Indomethacin
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 10 | 3 | 55.8 | [1] |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 3 | 52.1 | [1] |
| Indomethacin (Standard) | 10 | 3 | 62.5 | [1] |
The data indicates that while the pyrazole derivatives exhibit significant anti-inflammatory activity, the standard drug indomethacin shows higher efficacy under similar experimental conditions. The consistency of results in this well-established model suggests a good level of reproducibility for this type of assay.
Antimicrobial Activity
The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), with lower values indicating higher potency. The following tables compare the antibacterial and antifungal activity of representative ethyl pyrazole carboxylates with standard antibiotics.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 125 | 250 | 250 | 500 | [2] |
| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 125 | 125 | 250 | 250 | [2] |
| Ampicillin (Standard) | 12.5 | 25 | 25 | 50 | [2] |
Table 4: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans | C. parapsilosis | C. tropicalis | Reference |
| Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 125 | 250 | 125 | [2] |
| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 125 | 125 | 125 | [2] |
| Fluconazole (Standard) | 12.5 | 25 | 12.5 | [2] |
The results show that while the tested pyrazole derivatives possess antimicrobial properties, their efficacy is generally lower than that of the standard drugs ampicillin and fluconazole. The standardized nature of MIC testing allows for reliable and reproducible comparisons across different studies.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are the methodologies for the key biological assays cited.
Carrageenan-Induced Paw Edema Assay
This widely used and reproducible model is employed to assess the acute anti-inflammatory activity of a compound.[3]
-
Animal Model: Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the pyrazole derivative).
-
Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[4]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[6]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a straightforward and reproducible way to screen for antimicrobial activity.[7]
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) and the solvent (as a negative control) are also added to separate wells.[7]
-
Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental process, we present the following diagrams.
Cyclooxygenase (COX) Inhibition Pathway
Many anti-inflammatory pyrazole derivatives, such as celecoxib, exert their effect by selectively inhibiting the COX-2 enzyme.[8][9] This pathway is central to their mechanism of action.
Caption: Mechanism of action for pyrazole-based anti-inflammatory drugs.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological testing of novel pyrazole derivatives, highlighting the logical progression of experiments.
Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Statistical and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-Ethyl-1H-pyrazole-3-carboxylic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this report leverages published data on structurally similar pyrazole compounds to provide a representative performance comparison against established therapeutic agents. This approach is intended to guide future research and highlight the potential of this chemical scaffold in drug discovery.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported biological activities of various pyrazole derivatives in comparison to standard drugs. It is important to note that the data for pyrazole derivatives are drawn from various published studies and represent a class of compounds structurally related to this compound.
Table 1: Anti-inflammatory Activity Data
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyrazole Derivative (Celecoxib Analog) | COX-2 | 0.04 - 0.8 | Celecoxib | COX-2 | 0.04 |
| Pyrazole Derivative (General) | COX-1 | >100 | Celecoxib | COX-1 | 15 |
Table 2: Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference Compound | Organism | MIC (µg/mL) |
| Pyrazole Derivative | E. coli | 8 - 64 | Ciprofloxacin | E. coli | 0.015 - 1.0 |
| Pyrazole Derivative | S. aureus | 16 - 128 | Ciprofloxacin | S. aureus | 0.12 - 2.0 |
| Pyrazole Derivative | C. albicans | 32 - >128 | Fluconazole | C. albicans | 0.25 - 16 |
Table 3: Anticancer Activity Data
| Compound | Cell Line | GI50/IC50 (µM) | Reference Compound | Cell Line | GI50/IC50 (µM) |
| Pyrazole Derivative | A549 (Lung) | 1.5 - 25 | Doxorubicin | A549 (Lung) | 0.05 - 0.5 |
| Pyrazole Derivative | MCF-7 (Breast) | 2.0 - 50 | Doxorubicin | MCF-7 (Breast) | 0.04 - 0.8 |
| Pyrazole Derivative | HCT-116 (Colon) | 0.8 - 30 | Doxorubicin | HCT-116 (Colon) | 0.03 - 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing the biological activities presented in this guide.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the test compound at various concentrations.
-
Enzyme Addition: The enzyme is added to the reaction mixture and incubated for a specified time.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Colorimetric Measurement: The reaction is monitored by measuring the absorbance of oxidized TMPD.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the COX enzyme activity (IC50) is calculated.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Procedure:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or 50% inhibition of cell viability (IC50) is calculated.
Mandatory Visualizations
To further elucidate the experimental processes and logical connections, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 400755-44-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on data from analogous pyrazole-carboxylic acid derivatives, this compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., weighing paper, pipette tips, gloves), as hazardous chemical waste.
-
Segregate solid waste from liquid waste.
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposables in a designated, sealed, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
-
Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area within the laboratory, away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and contractor-specific procedures for packaging and preparing the waste for transport.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of analogous compounds involves incineration. One safety data sheet for a similar compound suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed hazardous waste disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize consulting the specific Safety Data Sheet for any chemical and adhere to all local, state, and federal regulations.
Essential Safety and Operational Guide for Handling 1-Ethyl-1H-pyrazole-3-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethyl-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a structurally similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and other related pyrazole and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are irritating to the eyes, respiratory system, and skin.[1] They may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[2][3] A face shield may be necessary for splash or dust-generating situations.[2][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] Ensure compliance with ANSI Z.87.1 standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] A lab coat is mandatory.[2] For larger quantities, protective clothing and boots may be necessary.[4] | Prevents skin irritation and potential absorption of the chemical.[1] Inspect gloves before use and change them immediately if contaminated.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low dust levels.[2] | Protects against inhalation of dust or vapors that can cause respiratory tract irritation.[1] All handling of the solid compound should ideally occur in a well-ventilated area, preferably a certified chemical fume hood.[2] |
| General Hygiene | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] | Prevents accidental ingestion. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure the fume hood is functioning correctly before starting any work.[2]
-
Have an eyewash station and safety shower readily accessible.[1][6]
-
Assemble all necessary equipment and appropriate waste containers before handling the chemical.[2]
-
-
Handling the Compound:
-
Post-Handling Procedures:
Spill and First Aid Procedures:
-
Spills: In case of a spill, evacuate the area. For small spills, and if it is safe to do so, use an absorbent material to clean it up and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound must be collected in a clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4][6]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
